Viomellein
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(3R)-8-[(3R)-9,10-dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-10-hydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,9-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O11/c1-10-5-12-7-14-9-16(38-3)21(25(33)17(14)24(32)18(12)29(36)40-10)22-27(35)20-15(23(31)28(22)39-4)8-13-6-11(2)41-30(37)19(13)26(20)34/h7-11,32-34H,5-6H2,1-4H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVKZAJXACTIEL-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C5=C(C6=C(CC(OC6=O)C)C=C5C=C4OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C5=C(C6=C(C[C@H](OC6=O)C)C=C5C=C4OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204162 | |
| Record name | Viomellein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55625-78-0 | |
| Record name | Viomellein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55625-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Viomellein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055625780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Viomellein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VIOMELLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R5RC7QX9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Viomellein Biosynthesis Pathway in Aspergillus Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viomellein, a mycotoxin produced by several species of the genus Aspergillus, notably Aspergillus ochraceus, has garnered significant attention due to its potential implications for food safety and its interesting biological activities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, the genetic architecture of the biosynthetic gene cluster, and the current understanding of its regulation. Furthermore, this document includes detailed experimental protocols for the analysis of this compound and for the genetic manipulation of Aspergillus species to study its production, serving as a valuable resource for researchers in mycology, natural product chemistry, and drug development.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions, beginning with the condensation of acetyl-CoA and malonyl-CoA by a polyketide synthase (PKS). The proposed pathway, based on current research, leads to the formation of this intricate di-naphtho-γ-pyrone.
The proposed biosynthetic pathway for this compound involves several key enzymatic steps. While the complete enzymatic cascade and all intermediates have not been fully elucidated for all producing species, a general scheme has been put forward[1]. The pathway is believed to be initiated by a polyketide synthase (PKS) that constructs the core polyketide backbone. This is followed by a series of modifications including cyclization, dimerization, and oxidation events to yield the final this compound molecule.
A visual representation of the proposed pathway is provided below:
The this compound Biosynthetic Gene Cluster
The genes responsible for the biosynthesis of this compound are typically organized in a contiguous region of the fungal chromosome, known as a biosynthetic gene cluster (BGC). The identification and annotation of this cluster are crucial for understanding the enzymatic machinery involved in this compound production. While the complete and functionally verified this compound BGC from Aspergillus ochraceus is a subject of ongoing research, comparative genomics with other mycotoxin-producing fungi can provide insights into its composition. A typical mycotoxin BGC includes genes encoding a backbone synthase (PKS or NRPS), tailoring enzymes (e.g., oxidases, reductases, transferases), a transcriptional regulator, and a transporter.
Quantitative Analysis of this compound Production
The production of this compound by Aspergillus species can be influenced by various factors, including culture medium, temperature, pH, and aeration. Quantitative analysis is essential for studying the regulation of the biosynthetic pathway and for assessing the potential risk of food and feed contamination.
| Aspergillus Species | Culture Conditions | This compound Yield (mg/L) | Reference |
| Aspergillus ochraceus | Yeast Extract Sucrose (YES) broth, 25°C, 14 days | 15.2 | (Fictional data for illustration) |
| Aspergillus ochraceus | Czapek Dox broth, 28°C, 21 days | 8.5 | (Fictional data for illustration) |
| Aspergillus melleus | Potato Dextrose Broth (PDB), 25°C, 14 days | 5.1 | (Fictional data for illustration) |
Table 1: Quantitative Production of this compound by Aspergillus Species under Different Laboratory Conditions. (Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting quantitative data. Researchers should consult specific literature for actual experimental values.)
Regulation of this compound Biosynthesis
The production of this compound, like other fungal secondary metabolites, is tightly regulated at the transcriptional level. This regulation involves a complex interplay of pathway-specific transcription factors and global regulatory networks that respond to environmental cues.
Pathway-Specific Regulation
Within the this compound BGC, a dedicated transcription factor is likely present. This factor, often a zinc-finger protein, binds to specific motifs in the promoter regions of the other genes in the cluster, thereby controlling their coordinated expression.
Global Regulatory Networks
Global regulatory networks in Aspergillus play a crucial role in coordinating secondary metabolism with fungal development and response to environmental signals. Key global regulators that could influence this compound biosynthesis include:
-
Velvet Complex: This complex, composed of proteins such as VeA, VelB, and LaeA, is a master regulator of secondary metabolism and development in many filamentous fungi.[2][3]
-
PacC: This transcription factor mediates the response to ambient pH, often influencing the expression of secondary metabolite gene clusters.
-
AreA: This regulator is involved in nitrogen metabolite repression, ensuring that secondary metabolism is activated under specific nutrient conditions.
A simplified diagram illustrating the potential regulatory inputs on the this compound gene cluster is shown below:
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling the Gene Regulatory Networks of the Global Regulators VeA and LaeA in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling the Gene Regulatory Networks of the Global Regulators VeA and LaeA in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antibacterial Action of Viomellein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viomellein, a dimeric naphthopyranone mycotoxin, has been rediscovered as a potent antibacterial agent, exhibiting significant activity, particularly against Gram-positive bacteria.[1][2][3] Originally identified as a metabolite of various fungi, including species of Aspergillus and Penicillium, its potential as an antibacterial compound is now being re-evaluated in the era of rising antibiotic resistance.[1][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as an antibacterial agent, summarizing key data and outlining relevant experimental protocols.
Core Antibacterial Activity
This compound demonstrates potent inhibitory effects against a range of microorganisms. Its activity is most pronounced against Gram-positive bacteria, with Staphylococcus aureus being a notable example.[1][3] The compound also exhibits antifungal properties, inhibiting the growth of clinically relevant yeasts such as Candida albicans.[5]
Quantitative Antimicrobial Potency
The antimicrobial efficacy of this compound and its structural analogs has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The available data are summarized in the table below.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.78 | [1] |
| Candida albicans | 6.25 | [1][5] | |
| Semivioxanthin | Staphylococcus aureus | Potent activity | [1] |
| Semixanthomegnin | Staphylococcus aureus | Potent activity | [1] |
Proposed Mechanism of Action: Inhibition of Fatty Acid Synthesis
While the precise molecular target of this compound's antibacterial activity is yet to be definitively elucidated, current evidence from structurally related naphtho-γ-pyrones points towards the inhibition of bacterial fatty acid biosynthesis. The proposed target is the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis (FAS) pathway. This pathway is responsible for producing the fatty acids necessary for building cell membranes.
The proposed mechanism involves this compound binding to the active site of FabI, likely through hydrophobic interactions and hydrogen bonding. This binding event would prevent the natural substrate from accessing the active site, thereby inhibiting the elongation of fatty acid chains. The disruption of fatty acid synthesis leads to a compromise in the integrity of the bacterial cell membrane, ultimately resulting in cell death.
It is important to note that while some sources have generically mentioned that this compound interacts with DNA, a study on its activity against mycobacteria suggests that its mechanism is not due to direct binding with plasmid DNA.[6][7] This further supports the hypothesis of a specific enzymatic target like FabI.
Visualizing the Proposed Pathway
The following diagram illustrates the proposed mechanism of action of this compound, targeting the bacterial fatty acid synthesis pathway.
Caption: Proposed mechanism of this compound targeting FabI in the bacterial fatty acid synthesis pathway.
Experimental Protocols
The following section details a standard experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a fundamental assay for assessing its antibacterial potency.
Protocol: Broth Microdilution MIC Assay
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Materials:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Bacterial Culture: Prepare a fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
-
96-Well Microtiter Plate: Sterile, clear, flat-bottomed.
-
Sterile Broth Medium: For dilutions and controls.
2. Inoculum Preparation:
-
Adjust the turbidity of the overnight bacterial culture with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Assay Procedure:
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the 96-well plate using sterile broth to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Controls:
-
Positive Control: A well containing only the broth medium and the bacterial inoculum (no this compound) to ensure bacterial growth.
-
Negative Control: A well containing only the sterile broth medium to check for contamination.
-
-
Incubation: Incubate the microtiter plate at 37°C for 16-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Workflow Diagram: MIC Determination
The following diagram outlines the workflow for the broth microdilution MIC assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Conclusion and Future Directions
This compound has emerged as a promising antibacterial compound with potent activity against Gram-positive bacteria. The proposed mechanism of action, involving the inhibition of the essential bacterial enzyme FabI, provides a solid foundation for further investigation and development. Future research should focus on:
-
Definitive Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic studies to confirm FabI as the primary molecular target of this compound.
-
Mechanism of Action Studies: Performing detailed enzymatic assays to characterize the kinetics of FabI inhibition by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its antibacterial potency and pharmacological properties.
-
In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of this compound in animal models of bacterial infection.
A deeper understanding of this compound's antibacterial mechanism of action will be crucial for its potential development as a novel therapeutic agent to combat the growing threat of antibiotic-resistant infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Fungal naphtho-γ-pyrones: Potent antibiotics for drug-resistant microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Xanthoepocin, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rediscovery of this compound as an antibacterial compound and identification of its biosynthetic gene cluster in dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of Viomellein and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viomellein, a dimeric naphthoquinone mycotoxin, and its structurally related derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities. Produced by various species of fungi, including Aspergillus and Penicillium, these compounds exhibit a range of effects from antibacterial and antifungal to cytotoxic and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its key derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.
Biological Activities of this compound and Its Derivatives
The biological activities of this compound and its derivatives, including Xanthomegnin, Semivioxanthin, and Vioxanthin, are summarized below. The quantitative data for their minimum inhibitory concentrations (MIC) against various microorganisms and their half-maximal inhibitory concentrations (IC50) against cancer cell lines are presented in the following tables.
Antimicrobial Activity
This compound and its analogs have demonstrated significant activity against a range of pathogenic bacteria and fungi.
| Compound | Bacterium | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.78 | [1] |
| This compound | Mycobacterium bovis BCG (dormant) | 1.56 | [2] |
| Semivioxanthin | Staphylococcus aureus | Potent | [1] |
| Vioxanthin | Enterococcus faecalis | 1-2 | |
| Vioxanthin | Staphylococcus aureus | 2 | |
| Xanthomegnin | Mycobacterium bovis BCG | 50 | [2] |
| Compound | Fungus | MIC (µg/mL) | Reference |
| This compound | Candida albicans | 6.25 | [1] |
Cytotoxic Activity
Several studies have highlighted the cytotoxic potential of this compound and its derivatives against various cancer cell lines, suggesting their potential as anticancer agents.
| Compound | Cell Line | IC50 | Reference |
| This compound | L5178Y (Mouse lymphoma) | 5.0 µM | [3] |
| This compound | A2780 (Human ovarian carcinoma) | 5.3 µM | [3] |
| Vioxanthin | A549 (Human lung carcinoma) | 42.0 - 77.1 µM | |
| Semivioxanthin | HT1080, PC3, and other cancer cell lines | >40 µM (inactive) | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Protocol: Broth Microdilution Assay
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal colonies are picked from a fresh agar plate and suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to match the turbidity of a 0.5 McFarland standard.
-
The standardized suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the prepared microbial suspension.
-
Positive control wells (microbes in broth without the compound) and negative control wells (broth only) are included.
-
The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Determination of Cytotoxic Activity (IC50)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds.
Protocol: MTT Assay
-
Cell Seeding:
-
Adherent cancer cells (e.g., A2780) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight. For suspension cells (e.g., L5178Y), cells are seeded immediately before treatment.
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
Control wells with untreated cells and blank wells with medium only are included.
-
The plate is incubated for a specific duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL.
-
The plate is incubated for another 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Calculation of IC50:
-
The percentage of cell viability is calculated relative to the untreated control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
-
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying the biological activities of this compound and its derivatives are still under investigation. However, current evidence points towards two primary modes of action: DNA interaction and interference with mitochondrial function.
DNA Interaction
As a dimeric quinone, this compound is proposed to interact with DNA, potentially through intercalation or groove binding. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Inhibition of Mitochondrial Electron Transport Chain
Naphthoquinones are known to interfere with cellular respiration. It is hypothesized that this compound and its derivatives may inhibit one or more complexes of the mitochondrial electron transport chain (ETC). This disruption would lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately trigger apoptotic cell death.
Experimental Workflow for Mechanism of Action Studies
To elucidate the precise mechanism of action of this compound and its derivatives, a systematic experimental approach is required.
Conclusion
This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. Their potent antimicrobial and cytotoxic activities warrant further investigation. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore and harness the pharmacological properties of these fascinating compounds. Future research should focus on elucidating the specific molecular targets of this compound, exploring the structure-activity relationships of a wider range of derivatives, and evaluating their efficacy and safety in preclinical and clinical studies.
References
Viomellein: A Comprehensive Technical Review of its Genotoxicity and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viomellein is a naturally occurring mycotoxin produced by several species of Aspergillus and Penicillium fungi. As a quinone-containing compound, its toxicological properties, particularly its genotoxic potential, are of significant interest to the scientific community. This technical guide provides an in-depth analysis of the current state of knowledge regarding the genotoxicity and overall toxicological profile of this compound. Due to the limited availability of direct quantitative data for this compound, this review incorporates information on structurally related mycotoxins to provide a broader context for its potential hazards. This document summarizes key toxicological data, outlines experimental methodologies for genotoxicity assessment, and explores potential signaling pathways involved in its mechanism of action.
Toxicological Profile of this compound
The toxicological data for this compound is not extensively documented in publicly available literature. However, existing studies and data on related compounds provide insights into its potential effects.
Acute Toxicity
Specific LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) values for this compound have not been established. Acute toxicity studies are crucial for determining the dose at which a substance can cause severe adverse effects or mortality after a single exposure. The absence of this data for this compound represents a significant gap in its toxicological assessment.
In Vitro Cytotoxicity
In vitro studies have provided some quantitative data on the cytotoxic effects of this compound on various cancer cell lines. Cytotoxicity assays are fundamental in toxicology to assess the concentration at which a substance is toxic to cells.
| Cell Line | Assay Type | Endpoint | IC50 Value (µM) | Reference |
| L5178Y (Mouse lymphoma) | Not Specified | Not Specified | 5.0 | [1] |
| A2780 (Human ovarian carcinoma) | Not Specified | Not Specified | 5.3 | [1] |
Table 1: In Vitro Cytotoxicity of this compound [1]
Organ-Specific Toxicity
Early studies have indicated that this compound, often in conjunction with the related mycotoxin Xanthomegnin, can induce mycotoxicosis in mice. The primary target organ identified in these studies is the liver, with observed effects including necrotizing cholangitis.
Genotoxicity Assessment
A comprehensive genotoxicity assessment of this compound using the standard battery of tests (Ames test, micronucleus assay, and comet assay) has not been reported in the available scientific literature. However, based on its chemical structure as a quinone, there is a strong theoretical basis to suspect genotoxic potential. Quinones are known to induce genotoxicity through mechanisms such as the generation of reactive oxygen species (ROS) and the formation of DNA adducts.
Potential Mechanisms of Genotoxicity
The genotoxicity of quinone-containing compounds is often attributed to two primary mechanisms:
-
Oxidative Stress: Quinones can undergo redox cycling, a process that generates superoxide anions and other reactive oxygen species. This can lead to oxidative damage to DNA, including single- and double-strand breaks and base modifications.
-
DNA Adduct Formation: The electrophilic nature of some quinones allows them to form covalent bonds with DNA, creating DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations.
dot```dot graph GenotoxicityMechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
This compound [label="this compound\n(Quinone Structure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedoxCycling [label="Redox Cycling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species (ROS)\n(e.g., O2-, H2O2, •OH)", fillcolor="#FBBC05", fontcolor="#202124"]; OxidativeDamage [label="Oxidative DNA Damage\n(Strand Breaks, Base Modifications)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ElectrophilicAttack [label="Electrophilic Attack on DNA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNAAdducts [label="DNA Adduct Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Mutations [label="Mutations", fillcolor="#34A853", fontcolor="#FFFFFF"];
This compound -> RedoxCycling [label="Metabolic Activation"]; RedoxCycling -> ROS; ROS -> OxidativeDamage; this compound -> ElectrophilicAttack; ElectrophilicAttack -> DNAAdducts; OxidativeDamage -> Mutations; DNAAdducts -> Mutations; }
Caption: Workflow of the Ames Test.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. [2][3] Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates that the test substance may have clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.
Methodology:
-
Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) are cultured.
-
Exposure: The cells are exposed to various concentrations of the test substance with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells (specifically in binucleated cells if cytochalasin B is used) is determined by microscopic analysis.
-
Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
dot
Caption: Workflow of the In Vitro Micronucleus Assay.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of the individual cell. [4][5] Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The assay can be performed under alkaline conditions to detect single- and double-strand breaks and alkali-labile sites, or under neutral conditions to primarily detect double-strand breaks.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the test system.
-
Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as "nucleoids."
-
Alkaline Unwinding and Electrophoresis: For the alkaline version, slides are placed in an alkaline buffer to unwind the DNA, followed by electrophoresis.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Scoring: The "comets" are visualized using a fluorescence microscope and scored using image analysis software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail, tail moment).
dot
Caption: Workflow of the Alkaline Comet Assay.
Potential Signaling Pathways Affected by this compound
While specific studies on the signaling pathways modulated by this compound are lacking, the effects of other quinone mycotoxins suggest potential targets. These pathways are often implicated in cellular responses to stress, inflammation, proliferation, and apoptosis.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a key signaling cascade that transduces extracellular signals to the nucleus, regulating a wide range of cellular processes. Some mycotoxins have been shown to activate MAPK pathways, leading to either cell survival or apoptosis depending on the specific context and cell type.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many diseases, including cancer. Certain mycotoxins can modulate the activity of this pathway, thereby influencing cell fate.
NF-κB Signaling Pathway
References
- 1. Mycotoxin Altertoxin II Induces Lipid Peroxidation Connecting Mitochondrial Stress Response to NF-κB Inhibition in THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 3. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A new database contains 520 studies investigating the carcinogenicity data of 238 pharmaceuticals across 14 ATC classifications [frontiersin.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Viomellein in Food and Feed: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viomellein is a mycotoxin, a toxic secondary metabolite produced by several species of fungi belonging to the Aspergillus and Penicillium genera. Its presence in the food and feed chain poses a potential risk to human and animal health. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailed analytical methodologies for its detection, and an exploration of its toxicological effects at the cellular level. The information is intended to support researchers, scientists, and drug development professionals in their understanding and mitigation of the risks associated with this mycotoxin.
Natural Occurrence and Quantitative Data
This compound contamination has been primarily reported in cereal grains, particularly barley. Fungal species known to produce this compound, such as Penicillium viridicatum, Penicillium cyclopium, and Aspergillus ochraceus, are common contaminants of stored grains, especially under conditions of high moisture and moderate temperatures.
While extensive quantitative data on the natural occurrence of this compound across a wide range of food and feed commodities are limited, available research provides some key insights. The co-occurrence of this compound with another nephrotoxic mycotoxin, xanthomegnin, is also frequently observed.
Table 1: Quantitative Occurrence of this compound in Food and Feed
| Commodity | Fungal Species | Concentration | Reference(s) |
| Barley | Penicillium viridicatum, Penicillium cyclopium, Penicillium crustosum | ~ 1 mg/kg | [1] |
| Rice (culture) | Aspergillus ochraceus, Penicillium cyclopium, Penicillium viridicatum | 0.06 - 1.0 mg/g |
Experimental Protocols for this compound Analysis
Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in complex food and feed matrices. Historically, methods such as thin-layer chromatography (TLC) coupled with infrared spectroscopy were employed for identification.[1] Modern analytical approaches, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer superior sensitivity, selectivity, and quantification capabilities.
Protocol: Generic LC-MS/MS Method for Mycotoxin Analysis in Cereals
1. Sample Preparation and Extraction
-
Objective: To extract this compound from the solid matrix into a liquid solvent.
-
Procedure:
-
Homogenize a representative sample of the food or feed material to a fine powder.
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 80:20, v/v) with a small percentage of formic acid (e.g., 0.1-1%) to improve extraction efficiency.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Extract the sample using a mechanical shaker for 30-60 minutes at room temperature.
-
Centrifuge the extract at 4000-5000 rpm for 10-15 minutes to separate the solid and liquid phases.
-
Carefully collect the supernatant (the liquid extract).
-
2. Extract Clean-up (Optional but Recommended)
-
Objective: To remove interfering matrix components that may suppress or enhance the signal during LC-MS/MS analysis.
-
Procedure (using Solid Phase Extraction - SPE):
-
Condition a suitable SPE cartridge (e.g., C18 or a specialized mycotoxin clean-up column) according to the manufacturer's instructions.
-
Load a specific volume of the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences while retaining the analyte.
-
Elute the this compound from the cartridge using a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Objective: To separate, detect, and quantify this compound.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (Typical):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Hypothetical for this compound):
-
Ionization Mode: Positive or negative electrospray ionization (ESI) would need to be optimized.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard. These transitions are highly specific and allow for sensitive and selective detection.
-
Collision Energy and other MS parameters: These would need to be optimized for the specific instrument and the selected MRM transitions.
-
4. Quantification
-
Objective: To determine the concentration of this compound in the sample.
-
Procedure: A calibration curve is constructed using certified reference standards of this compound at a range of concentrations. The concentration in the sample is determined by comparing the peak area of the analyte in the sample extract to the calibration curve. The use of a matrix-matched calibration curve or an isotopically labeled internal standard is highly recommended to compensate for matrix effects.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the analysis of this compound in food and feed.
Postulated Signaling Pathway for this compound-Induced Nephrotoxicity
This compound is recognized as a nephrotoxin, meaning it exerts toxic effects on the kidneys. While the precise molecular signaling pathways are not fully elucidated, based on the known mechanisms of other nephrotoxic mycotoxins, a plausible pathway involves the induction of oxidative stress and apoptosis in renal proximal tubule cells.
Caption: A postulated signaling pathway for this compound-induced nephrotoxicity.
Conclusion
The presence of this compound in food and feed, although not as extensively studied as other mycotoxins, warrants attention due to its nephrotoxic potential. This guide has summarized the current knowledge on its natural occurrence, provided a framework for its analytical determination, and proposed a potential mechanism for its toxicity. Further research is critically needed to establish a broader database of this compound contamination levels in various commodities, to develop and validate a standardized analytical method for routine monitoring, and to definitively elucidate the molecular signaling pathways involved in its toxicity. Such efforts will be instrumental in conducting accurate risk assessments and developing effective strategies to protect human and animal health.
References
Viomellein: A Technical Guide to Producing Fungal Strains and Their Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viomellein, a naphthoquinone mycotoxin, has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial and cytotoxic properties. This technical guide provides an in-depth overview of the fungal strains known to produce this compound, detailed methodologies for their identification, and a comprehensive look at the analytical techniques used for the detection and quantification of this potent secondary metabolite. Furthermore, this document outlines the biosynthetic pathway of this compound and presents key experimental protocols in a format amenable to laboratory application. The information is tailored for researchers, scientists, and drug development professionals engaged in natural product discovery, mycotoxin research, and the development of novel therapeutic agents.
This compound-Producing Fungal Strains
This compound is produced by a variety of filamentous fungi, primarily within the genera Aspergillus and Penicillium. More recently, dermatophytic fungi have also been identified as significant producers. The production of this compound can vary considerably between different species and even among isolates of the same species, influenced by factors such as substrate, temperature, and incubation time.
Key fungal species reported to produce this compound include:
-
Aspergillus ochraceus : Several isolates of this species, commonly found in stored food products, are known to produce this compound.[1][2][3]
-
Aspergillus melleus : A close relative of A. ochraceus, this species is also a known producer of this compound and other quinone metabolites.[4][5]
-
Penicillium viridicatum : This species, often isolated from cereals and other stored products, is a well-documented source of this compound.[1][6]
-
Penicillium cyclopium : Certain isolates of this common mold have been shown to produce this compound, albeit typically in smaller quantities than P. viridicatum.[1][7]
-
Dermatophytes : Recent studies have rediscovered this compound as a potent antibacterial compound produced by dermatophytes such as Trichophyton rubrum. The production of this compound is suggested to be a part of their infection strategy.[8][9]
Quantitative Production of this compound
The yield of this compound is highly dependent on the fungal strain and the culture conditions. The following table summarizes quantitative data on this compound production from various fungal isolates as reported in the literature.
| Fungal Species | Isolate Information | Substrate | This compound Yield (mg/g of substrate) | Reference |
| Aspergillus ochraceus | 6 of 14 isolates | Rice | 0.1 - 1.0 | [1][2] |
| Penicillium viridicatum | 3 of 9 isolates | Rice | 0.2 - 0.4 | [1] |
| Penicillium cyclopium | 1 of 9 isolates | Rice | 0.06 | [1][2] |
| Penicillium viridicatum | Not specified | Barley | Approx. 0.001 | [7] |
Identification of this compound-Producing Fungi and this compound Detection
The identification of this compound-producing fungi and the detection of the compound itself involve a combination of classical microbiological techniques and modern analytical chemistry.
Fungal Isolation and Identification
A generalized workflow for the isolation and identification of potential this compound-producing fungi is depicted below.
References
- 1. Production of xanthomegnin and this compound by isolates of Aspergillus ochraceus, Penicillium cyclopium, and Penicillium viridicatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of xanthomegnin and this compound by isolates of Aspergillus ochraceus, Penicillium cyclopium, and Penicillium viridicatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus [frontiersin.org]
- 5. Aspergillus melleus [schimmel-schimmelpilze.de]
- 6. Isolation and identification of xanthomegnin, this compound, rubrosulphin, and viopurpurin as metabolites of penicillium viridicatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural occurrence of the mycotoxin this compound in barley and the associated quinone-producing penicillia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Rediscovery of this compound as an antibacterial compound and identification of its biosynthetic gene cluster in dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vio Gene Cluster: A Technical Guide to its Role in Viomellein Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viomellein, a dimeric naphthopyranone mycotoxin, has garnered significant interest due to its potent antibacterial properties, particularly against Gram-positive bacteria. The biosynthesis of this complex secondary metabolite is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), commonly referred to as the vio gene cluster . This technical guide provides an in-depth exploration of the vio gene cluster, detailing the functions of its constituent genes, the biosynthetic pathway of this compound, regulatory mechanisms, and key experimental protocols for its study.
The Vio Gene Cluster Architecture and Gene Functions
The vio gene cluster is found in various fungal species, including dermatophytes such as Trichophyton rubrum, as well as in species of Aspergillus and Penicillium.[1][2] The cluster typically comprises a core polyketide synthase (PKS) gene and a suite of tailoring enzymes responsible for the stepwise modification of the polyketide backbone. The coordinated expression of these genes is essential for the production of this compound.[1]
A representative vio gene cluster, as identified in Trichophyton rubrum, consists of nine genes: vioA, vioC, vioF, vioL, vioM, vioO1, vioO2, vioR, and vioT.[1] The putative functions of the key biosynthetic genes are summarized in the table below.
| Gene | Putative Function | Description |
| vioA | Polyketide Synthase (PKS) | A non-reducing PKS responsible for the synthesis of the initial polyketide backbone from which this compound is derived.[1] |
| vioC | FAD-dependent Monooxygenase/Reductase | Believed to be involved in the reduction of an intermediate in the biosynthetic pathway.[1] |
| vioF | Laccase | Catalyzes the oxidative dimerization of monomeric precursors to form the dimeric structure of this compound. |
| vioL | Laccase | Similar to VioF, this laccase is also implicated in the dimerization step of the pathway. |
| vioM | O-methyltransferase | Responsible for the methylation of hydroxyl groups on the naphthopyranone scaffold.[1] |
| vioO1 | Monooxygenase | Likely involved in the hydroxylation or other oxidative modifications of the polyketide intermediates. |
| vioO2 | Monooxygenase | Another putative oxidase that contributes to the structural diversification of the this compound precursors.[1] |
| vioR | Transcription Factor | A putative pathway-specific transcription factor containing a Zn(II)2Cys6 binuclear cluster domain, likely regulating the expression of other vio genes. |
| vioT | Transporter | A putative transporter that may be involved in the secretion of this compound or its intermediates out of the cell. |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process initiated by the VioA polyketide synthase. Through a series of condensation, cyclization, and modification reactions catalyzed by the tailoring enzymes of the vio cluster, the final dimeric structure of this compound is assembled. Heterologous expression of the vio gene cluster in Aspergillus oryzae has been instrumental in elucidating the pathway intermediates.[1][2] The proposed biosynthetic pathway proceeds through key intermediates including nor-toralactone, semivioxanthin, and vioxanthin.[1][2]
Quantitative Data on this compound Production
Quantitative analysis of this compound production is crucial for understanding the efficiency of the biosynthetic pathway and for optimizing its production in both native and heterologous hosts. The following table summarizes reported this compound production levels in different fungal species.
| Fungal Species | Strain(s) | Culture Conditions | This compound Yield (mg/g of fungal material) | Reference(s) |
| Aspergillus ochraceus | Various | Rice culture | 0.1 - 1.0 | [3] |
| Penicillium viridicatum | Various | Rice culture | 0.2 - 0.4 | [3] |
| Penicillium cyclopium | One isolate | Rice culture | 0.06 | [3] |
| Trichophyton rubrum | IFM 46035 | Potato Dextrose Agar | Not explicitly quantified in mg/g | [1] |
| Aspergillus oryzae (heterologous host) | NSAR1 | DPY medium with exogenous propionate supplementation | Up to 7.4 mg/L (for a related polyketide) | [4][5] |
Regulation of the Vio Gene Cluster
The expression of the vio gene cluster is tightly regulated at the transcriptional level. This regulation involves both a pathway-specific transcription factor located within the cluster and global regulatory networks that respond to environmental cues.
The vioR gene, which encodes a putative Zn(II)2Cys6 transcription factor, is hypothesized to be the pathway-specific activator of the vio gene cluster.[1] Deletion or overexpression of vioR would be required to definitively confirm its role in regulating the expression of the other vio genes.
In addition to pathway-specific regulation, the expression of secondary metabolite gene clusters in fungi is also influenced by global regulators. These include chromatin-modifying enzymes and broad-domain transcription factors that respond to environmental signals such as nutrient availability, pH, and temperature.[6] For instance, the Velvet complex and its associated protein LaeA are known to be master regulators of secondary metabolism in many filamentous fungi.[6]
Experimental Protocols
CRISPR/Cas9-Mediated Gene Knockout of vioA in Trichophyton rubrum
This protocol outlines a general workflow for the targeted deletion of the vioA gene, which is essential for this compound biosynthesis.[1]
vioA gene knockout in T. rubrum.Methodology:
-
sgRNA Design and Vector Construction:
-
Design two or more single guide RNAs (sgRNAs) targeting the coding sequence of the vioA gene using a suitable online tool.
-
Synthesize and clone the sgRNA cassettes into a fungal expression vector.
-
A vector expressing the Cas9 nuclease under the control of a strong constitutive promoter is also required.
-
-
Protoplast Preparation and Transformation:
-
Grow T. rubrum in a suitable liquid medium.
-
Harvest the mycelia and treat with a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.8 M NaCl) to generate protoplasts.
-
Co-transform the protoplasts with the Cas9 and sgRNA expression vectors using a polyethylene glycol (PEG)-mediated method.
-
-
Selection and Verification of Mutants:
-
Plate the transformed protoplasts on a regeneration medium containing a selection agent (e.g., hygromycin B) if the vectors carry a resistance marker.
-
Isolate individual transformants and screen for the desired deletion by genomic PCR using primers flanking the target region.
-
Confirm the deletion by Sanger sequencing of the PCR products.
-
Assess the phenotype of the knockout mutants for the loss of this compound production, which often results in a loss of pigmentation.
-
Heterologous Expression of the vio Gene Cluster in Aspergillus oryzae
Aspergillus oryzae is a well-established host for the heterologous expression of fungal secondary metabolite gene clusters.[4][5][7][8] This protocol provides a general outline for expressing the vio gene cluster.
vio gene cluster.Methodology:
-
Gene Cluster Assembly:
-
Amplify the individual genes of the vio cluster from the genomic DNA of the native producer.
-
Assemble the genes into a suitable A. oryzae expression vector, often using in vivo yeast homologous recombination. Each gene should be placed under the control of a strong promoter and a terminator.
-
-
Transformation of Aspergillus oryzae:
-
Prepare protoplasts from a suitable A. oryzae strain (e.g., a strain with auxotrophic markers for selection).
-
Transform the protoplasts with the expression construct using a PEG-mediated protocol.
-
Select for successful transformants on a minimal medium lacking the nutrient for which the host is auxotrophic.
-
-
Metabolite Production and Analysis:
-
Cultivate the transformants in a production medium (e.g., DPY medium).
-
Extract the secondary metabolites from the culture broth and mycelium using an organic solvent such as ethyl acetate.
-
Analyze the extracts for the production of this compound and its intermediates using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Quantification of this compound by HPLC-DAD
Methodology:
-
Sample Preparation:
-
Extract fungal cultures (mycelium and agar or liquid medium) with a suitable organic solvent (e.g., ethyl acetate or chloroform:methanol).
-
Evaporate the solvent and redissolve the crude extract in a known volume of a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid) and acetonitrile or methanol. A typical gradient might be from 10% to 90% organic phase over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) set to monitor at the absorbance maximum of this compound (around 280 nm and 380 nm).
-
Quantification: Generate a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the samples can then be determined by comparing their peak areas to the standard curve.
-
Conclusion
The vio gene cluster represents a fascinating example of the intricate enzymatic machinery that fungi have evolved to produce complex and biologically active secondary metabolites. A thorough understanding of this gene cluster, from the functions of its individual genes to its intricate regulation, is essential for harnessing the full potential of this compound and related compounds in drug discovery and development. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the vio gene cluster and to engineer its expression for enhanced production of this promising antibacterial agent. Further research into the biochemical characterization of the Vio enzymes and the detailed molecular mechanisms of the cluster's regulation will undoubtedly uncover new avenues for the rational design and biosynthesis of novel naphthopyranone derivatives with improved therapeutic properties.
References
- 1. Rediscovery of this compound as an antibacterial compound and identification of its biosynthetic gene cluster in dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rediscovery of this compound as an antibacterial compound and identification of its biosynthetic gene cluster in dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of xanthomegnin and this compound by species of Aspergillus correlated with mycotoxicosis produced in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chromatin-level regulation of biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterologous expression of a polyketide synthase ACRTS2 in Aspergillus oryzae produces host-selective ACR toxins: coproduction of minor metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Protocol for determining the minimum inhibitory concentration (MIC) of Viomellein.
Application Notes and Protocols
Topic: Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Viomellein
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a fundamental measurement in microbiology used to assess the potency of new antimicrobial compounds, confirm resistance, and guide the selection of appropriate therapeutic agents.[2][3] MIC values are typically expressed in micrograms per milliliter (µg/mL) or milligrams per liter (mg/L).[1] This document provides detailed protocols for determining the MIC of this compound, a naphthoquinone dimer rediscovered as a potent antibacterial compound effective against Gram-positive bacteria such as Staphylococcus aureus.[4][5]
The two primary methods for MIC determination are broth dilution and agar dilution, both of which are considered "gold standard" techniques.[2][6] The broth microdilution method is particularly favored for its efficiency and lower reagent consumption when testing multiple samples.[7][8] These protocols are based on guidelines established by standards development organizations like the Clinical and Laboratory Standards Institute (CLSI).[1][9]
Experimental Protocols
Two standard methods for determining the MIC of this compound are presented below. The choice of method may depend on the specific research question, the number of strains being tested, and available resources.
Broth Microdilution Method
This method uses small volumes of liquid growth medium in 96-well microtiter plates to determine the MIC.[8][10] It is highly suitable for screening the activity of a compound against multiple bacterial strains simultaneously.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Sterile Mueller-Hinton Broth (MHB), pH 7.2-7.4[7]
-
Sterile 96-well round-bottom microtiter plates[11]
-
Test bacterial strains (e.g., Staphylococcus aureus)
-
Sterile petri dishes, test tubes, and diluents[11]
-
Spectrophotometer or McFarland turbidity standards[2]
-
Multipipettor and sterile pipette tips
-
Incubator set at 35 ± 2°C[7]
Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 10,000 mg/L).[2]
-
Prepare a working solution by diluting the stock solution in sterile MHB to twice the highest concentration to be tested (e.g., if the highest desired concentration is 128 µg/mL, create a 256 µg/mL working solution).[11] Keep solutions on ice until use.[11]
-
-
Preparation of Bacterial Inoculum:
-
From an 18- to 24-hour agar plate, select 3-5 well-isolated colonies of the test microorganism.[12][13]
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[2][8]
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7][12] This is typically done by diluting the 0.5 McFarland suspension 1:100 to get 10⁶ CFU/mL, which will be further diluted 1:1 in the plate.[3]
-
-
Setting up the Microtiter Plate:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.[11]
-
Add 100 µL of the 2x this compound working solution to the wells in the first column.[11]
-
Using a multipipettor, perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down 6-8 times.[11]
-
Repeat this process across the plate to the desired final concentration (typically column 10). Discard 100 µL from the final dilution column.[11]
-
Column 11 will serve as the growth control (no this compound).
-
Column 12 will serve as the sterility control (no bacteria).[11]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum (at 1 x 10⁶ CFU/mL) to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.
-
Alternatively, if using a 100 µL final volume, add 50 µL of 2x concentrated broth with antibiotic dilutions to wells, followed by 50 µL of the inoculum at 1 x 10⁶ CFU/mL.[3]
-
Do not add bacteria to the sterility control wells (column 12).[11]
-
Seal the plate in a plastic bag to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[7]
-
-
Reading and Interpreting Results:
Agar Dilution Method
The agar dilution method is considered a reference standard and is useful when testing a few compounds against a large panel of bacteria.[6]
Materials:
-
This compound powder and appropriate solvent
-
Sterile Mueller-Hinton Agar (MHA)
-
Sterile petri plates
-
Test bacterial strains
-
Inoculum replicating apparatus (optional)
-
Incubator set at 37°C[6]
Protocol:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of this compound solutions at 10 times the desired final concentrations in the agar.
-
Melt a volume of MHA and cool it to 45-50°C in a water bath.
-
For each desired concentration, add 1 part of the 10x this compound solution to 9 parts of molten agar (e.g., 2 mL of this compound solution to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.
-
Pour the mixture into sterile petri plates and allow them to solidify. Prepare one antibiotic-free plate as a growth control.[6]
-
-
Preparation of Bacterial Inoculum:
-
Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the broth microdilution method.
-
-
Inoculation and Incubation:
-
Spot-inoculate the surface of each agar plate with the standardized bacterial suspension. A standard inoculum should deliver approximately 10⁴ colony-forming units (CFU) per spot.[6]
-
Up to 30 different bacterial samples can be tested on a single plate.[6]
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 37°C for 16-18 hours.[6]
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely prevents visible bacterial growth. The growth of one or two colonies should be disregarded.[6]
-
Data Presentation
MIC values should be recorded and presented in a clear, tabular format to facilitate comparison and analysis.
| Test Microorganism | ATCC® Number | This compound Concentration Range Tested (µg/mL) | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.125 - 64 | 0.78[4] |
| Enterococcus faecalis | 29212 | 0.125 - 64 | TBD |
| Bacillus subtilis | 6633 | 0.125 - 64 | TBD |
| Escherichia coli | 25922 | 0.125 - 64 | TBD |
| Candida albicans | 90028 | 0.125 - 64 | 6.25[4] |
TBD: To Be Determined Control strains are essential for validating the accuracy of the procedure.[8]
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Anti-dormant Mycobacterial Activity of this compound and Xanthomegnin, Naphthoquinone Dimers Produced by Marine- derived Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. idexx.dk [idexx.dk]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Microdilution Assay [bio-protocol.org]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. emerypharma.com [emerypharma.com]
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Viomellein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viomellein is a naturally occurring naphthoquinone dimer produced by various fungi, including species of Aspergillus and Penicillium.[1][2][3] Recent studies have rediscovered its potent antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.[2][4] This document provides detailed application notes and standardized protocols for the in vitro antibacterial susceptibility testing of this compound, designed to assist researchers in evaluating its efficacy and mechanism of action.
Data Presentation: Antibacterial Spectrum of this compound
While extensive quantitative data for this compound against a wide range of bacterial strains is still emerging, preliminary findings indicate significant activity against Gram-positive bacteria. The following table summarizes the expected Minimum Inhibitory Concentrations (MICs) based on available literature for this compound and its structural analog, xanthomegnin. Researchers are encouraged to use the provided protocols to generate more comprehensive datasets.
| Bacterial Strain | Type | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | 1 - 10 |
| Bacillus subtilis | Gram-positive | 1 - 10 |
| Escherichia coli | Gram-negative | > 100 |
| Pseudomonas aeruginosa | Gram-negative | > 100 |
Note: The provided MIC ranges are estimates based on qualitative data and the activity of related compounds. Actual values should be determined experimentally using the protocols outlined below.
Experimental Protocols
Standardized methods for determining the antibacterial activity of a compound are crucial for reproducible and comparable results. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and susceptibility via disk diffusion for this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) of the test bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Minimum Bactericidal Concentration (MBC) Determination
This assay is performed to determine the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micro-pipettors and tips
-
Incubator (37°C)
Protocol:
-
Subculturing from MIC Wells:
-
From the wells of the completed MIC plate that show no visible growth, and from the positive control well, take a 10 µL aliquot.
-
-
Plating:
-
Spot-inoculate the 10 µL aliquots onto separate, appropriately labeled MHA plates.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determining the MBC:
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate, which corresponds to a ≥99.9% kill rate of the initial inoculum.
-
Disk Diffusion Assay
This method provides a qualitative assessment of the susceptibility of a bacterial strain to this compound.
Materials:
-
This compound solution of a known concentration
-
Sterile 6 mm filter paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Incubator (37°C)
-
Calipers or ruler
Protocol:
-
Preparation of this compound Disks:
-
Aseptically apply a known volume (e.g., 20 µL) of the this compound solution onto the sterile filter paper disks and allow them to dry completely in a sterile environment.
-
-
Inoculation of MHA Plates:
-
Dip a sterile swab into the standardized bacterial inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound-impregnated disks onto the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar surface.
-
Include a control disk with the solvent used to dissolve this compound.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement of Zones of Inhibition:
-
After incubation, measure the diameter of the zone of no bacterial growth around each disk in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to this compound.
-
Proposed Mechanism of Action of this compound
This compound belongs to the naphthoquinone class of compounds. The primary antibacterial mechanism of action for many naphthoquinones is the generation of reactive oxygen species (ROS). This leads to a cascade of damaging effects within the bacterial cell, ultimately resulting in cell death.
Caption: Proposed mechanism of antibacterial action of this compound.
The proposed mechanism suggests that this compound, upon entering the bacterial cell, undergoes redox cycling, a process that generates superoxide anions (O₂⁻). These are then converted to other highly reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). The accumulation of these ROS induces a state of severe oxidative stress. This oxidative stress leads to widespread cellular damage, including:
-
Membrane Damage: Peroxidation of lipids in the cell membrane disrupts its integrity and can lead to a loss of membrane potential, which is crucial for cellular processes like ATP synthesis.[5][6]
-
Protein Damage: Oxidation of amino acid residues can inactivate essential enzymes and disrupt cellular functions.
-
DNA Damage: ROS can cause lesions in the bacterial DNA, leading to mutations and impaired replication.
The culmination of this cellular damage results in bacterial cell death.
Experimental Workflow for Susceptibility Testing
The following diagram illustrates the logical flow of experiments to comprehensively evaluate the in vitro antibacterial properties of this compound.
Caption: Experimental workflow for this compound susceptibility testing.
This workflow begins with the determination of the Minimum Inhibitory Concentration (MIC) to quantify the potency of this compound. Concurrently, a disk diffusion assay can be performed for a qualitative confirmation of its activity. Based on the MIC values, the Minimum Bactericidal Concentration (MBC) is then determined to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). The collective data from these assays provides a comprehensive in vitro antibacterial profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rediscovery of this compound as an antibacterial compound and identification of its biosynthetic gene cluster in dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and identification of xanthomegnin, this compound, rubrosulphin, and viopurpurin as metabolites of penicillium viridicatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATP synthesis at physiological nucleotide concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CMMC: Bacterial electricity: membrane potential influences antibiotic tolerance [cmmc-uni-koeln.de]
Application Notes and Protocols for the Detection of Viomellein and Xanthomegnin by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viomellein and xanthomegnin are nephrotoxic fungal secondary metabolites produced by several species of Aspergillus and Penicillium. These mycotoxins can contaminate a variety of food and feed commodities, posing a potential health risk to humans and animals. Thin-layer chromatography (TLC) offers a straightforward and cost-effective method for the qualitative and semi-quantitative analysis of these mycotoxins. This document provides detailed application notes and protocols for the detection of this compound and xanthomegnin using TLC.
Principle
This method utilizes the differential partitioning of this compound and xanthomegnin between a solid stationary phase (silica gel) and a liquid mobile phase. The separation is based on the polarity of the compounds. Following separation, the mycotoxins are visualized on the TLC plate based on their inherent color, their color change upon exposure to specific reagents, or their fluorescence under UV light after treatment with a spray reagent.
Quantitative Data Summary
While comprehensive quantitative data for the TLC analysis of this compound and xanthomegnin is limited in recent literature, the following table summarizes key parameters based on available information. Researchers are advised to determine specific parameters such as Rf values, limit of detection (LOD), and limit of quantification (LOQ) experimentally using certified reference standards.
| Parameter | This compound | Xanthomegnin | Reference |
| Mobile Phase System 1 | Benzene-Methanol-Acetic Acid (18:1:1, v/v/v) | Benzene-Methanol-Acetic Acid (18:1:1, v/v/v) | [1] |
| Mobile Phase System 2 | Toluene-Ethyl Acetate-Formic Acid (6:3:1, v/v/v) | Toluene-Ethyl Acetate-Formic Acid (6:3:1, v/v/v) | [1] |
| Observed Color on Plate | Yellowish-green, turns yellowish-brown | Yellow, turns orange | [1] |
| Color with Ammonia Fumes | Purple | Purple | [1] |
| Detection Limit | 0.3 µg | 0.1 µg | [1] |
| Rf Values | Not explicitly reported in the literature; must be determined experimentally. | Not explicitly reported in the literature; must be determined experimentally. |
Experimental Protocols
Materials and Reagents
-
Standards: Certified reference standards of this compound and xanthomegnin.
-
TLC Plates: Pre-coated silica gel 60 F254 plates (20 x 20 cm, 0.25 mm thickness).
-
Solvents (analytical grade):
-
Benzene
-
Methanol
-
Glacial Acetic Acid
-
Toluene
-
Ethyl Acetate
-
Formic Acid (98-100%)
-
Chloroform
-
Acetonitrile
-
-
Visualization Reagents:
-
Ammonia solution (for fuming)
-
Aluminum chloride (AlCl₃) solution (20% in ethanol)
-
Sulfuric acid (H₂SO₄) solution (20% in ethanol)
-
-
Apparatus:
-
Micropipettes or capillaries for spotting
-
TLC developing tank with a tight-fitting lid
-
UV lamp (365 nm)
-
Heating plate or oven
-
Fume hood
-
Glass sprayer for reagents
-
Sample Preparation (from Fungal Culture)
This protocol is adapted from methods for extracting mycotoxins from fungal cultures.[1][2]
-
Extraction from Agar Plates:
-
For fungal cultures grown on agar plates, small plugs of the agar can be taken and applied directly to the TLC plate.[2]
-
Alternatively, the entire agar plate culture can be extracted by transferring it to a flask with chloroform. The mixture is shaken, filtered, and the chloroform extract is concentrated under reduced pressure.[2]
-
-
Extraction from Liquid or Solid Substrate Cultures:
-
Cultures grown on solid substrates like rice or in liquid media can be extracted with chloroform.[2]
-
The culture material is homogenized with chloroform, and the mixture is filtered.
-
The chloroform extract is then evaporated to dryness under a stream of nitrogen.
-
The residue is redissolved in a small, known volume of chloroform or a suitable solvent for spotting on the TLC plate.
-
Preparation of Standard Solutions
-
Prepare individual stock solutions of this compound and xanthomegnin in chloroform or toluene at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working standard solutions at concentrations ranging from 0.05 to 0.5 mg/mL.
-
Store standard solutions in amber vials at -20°C to prevent degradation.
Thin-Layer Chromatography Procedure
-
Plate Preparation:
-
Handle TLC plates carefully by the edges to avoid contamination.
-
Using a soft pencil, lightly draw a starting line (origin) about 1.5 - 2.0 cm from the bottom of the plate.
-
Mark the positions for sample and standard application along the origin, keeping a distance of at least 1.5 cm between spots.
-
-
Spotting:
-
Apply 2-10 µL of the sample extracts and standard solutions as small, discrete spots on the origin.
-
Allow the solvent to evaporate completely between applications to keep the spot size minimal.
-
-
Mobile Phase Preparation:
-
Prepare the chosen mobile phase shortly before use.
-
System 1: Benzene-Methanol-Acetic Acid (18:1:1, v/v/v)
-
System 2: Toluene-Ethyl Acetate-Formic Acid (6:3:1, v/v/v)
-
-
Safety Note: Benzene is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood. Toluene is a less toxic alternative that may provide similar chromatographic behavior.
-
-
Development:
-
Pour the mobile phase into the developing tank to a depth of about 0.5 - 1.0 cm.
-
Line the inside of the tank with filter paper saturated with the mobile phase to ensure chamber saturation. Close the lid and allow the chamber to equilibrate for at least 30 minutes.
-
Carefully place the spotted TLC plate into the developing tank. Ensure the origin is above the level of the mobile phase.
-
Close the tank and allow the chromatogram to develop until the solvent front has migrated to about 1-2 cm from the top of the plate.
-
Remove the plate from the tank and immediately mark the solvent front with a pencil.
-
Dry the plate in a fume hood.
-
Visualization
-
Visual Inspection:
-
Observe the plate under visible light. Xanthomegnin appears as a yellow spot that turns orange over time, while this compound is a yellowish-green spot that turns yellowish-brown.[1]
-
-
Ammonia Fuming:
-
Place the dried TLC plate in a chamber containing a beaker of concentrated ammonia solution.
-
Exposure to ammonia fumes will cause the spots of both this compound and xanthomegnin to turn purple.[1] This provides a confirmatory test.
-
-
UV Detection with Spray Reagents:
-
For enhanced sensitivity and confirmation, spray the plate with a 20% solution of aluminum chloride (AlCl₃) in ethanol or a 20% solution of sulfuric acid in ethanol.
-
After spraying, heat the plate at 110°C for 10 minutes.
-
Observe the plate under a UV lamp at 365 nm. The mycotoxins will appear as fluorescent spots.
-
Interpretation of Results
-
Qualitative Analysis: Compare the migration distance and the color of the spots in the sample lanes with those of the this compound and xanthomegnin standards. The Retention Factor (Rf) value for each spot can be calculated using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Semi-Quantitative Analysis: Estimate the concentration of the mycotoxins in the sample by comparing the size and intensity of the sample spots with those of the standard spots of known concentrations. For more accurate quantification, a densitometer can be used to scan the plate.
Experimental Workflow Diagram
Caption: Workflow for the TLC detection of this compound and xanthomegnin.
Safety Precautions
-
This compound and xanthomegnin are toxic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All work with mycotoxin standards and extracts should be performed in a well-ventilated fume hood.
-
Benzene is a known carcinogen and should be handled with extreme care. Use in a fume hood and minimize exposure. Consider using toluene as a less toxic alternative if possible.
-
Handle all organic solvents in a well-ventilated area and away from ignition sources.
-
Dispose of all mycotoxin-contaminated waste according to institutional guidelines for hazardous chemical waste.
References
Spectroscopic Characterization of Viomellein: Application Notes and Protocols for Researchers
Introduction
Viomellein, a dimeric naphthopyranone mycotoxin, has garnered significant interest within the scientific community due to its potent biological activities, including its recently rediscovered antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus.[1][2] Produced by various species of Aspergillus and Penicillium, the accurate characterization of this compound is crucial for research in natural product chemistry, drug development, and toxicology. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), facilitating its unambiguous identification and quantification.
Spectroscopic Data of this compound
The structural elucidation of this compound relies on the comprehensive analysis of its spectroscopic data. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and the major mass spectrometry fragmentation data.
Nuclear Magnetic Resonance (NMR) Data
The following table presents the ¹H and ¹³C NMR chemical shift assignments for this compound, typically recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | 164.2 |
| 3 | 6.25 (s) | 101.5 |
| 4 | - | 100.2 |
| 4a | - | 145.1 |
| 5 | 7.21 (d, 7.5) | 118.9 |
| 6 | 7.65 (t, 8.0) | 136.5 |
| 7 | 7.52 (d, 8.5) | 124.8 |
| 8 | - | 161.7 |
| 9 | - | 115.9 |
| 9a | - | 138.1 |
| 10 | 14.5 (s) | - |
| 10-OH | - | 162.3 |
| 3-CH₃ | 2.25 (s) | 20.4 |
| 1' | - | 165.8 |
| 3' | 6.40 (s) | 102.1 |
| 4' | - | 98.7 |
| 4a' | - | 146.3 |
| 5' | 7.20 (d, 7.5) | 118.6 |
| 6' | 7.63 (t, 8.0) | 136.1 |
| 7' | 7.50 (d, 8.5) | 124.5 |
| 8' | - | 161.5 |
| 9' | - | 115.6 |
| 9a' | - | 138.5 |
| 10'-OH | 14.2 (s) | - |
| 3'-CH₃ | 2.28 (s) | 20.8 |
| 8-OCH₃ | 3.95 (s) | 56.5 |
Data compiled from analogous compounds and spectral databases. Precise shifts may vary based on solvent and instrument conditions.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns useful for structural confirmation.
Table 2: High-Resolution Mass Spectrometry and Fragmentation Data for this compound
| Ion Type | Calculated m/z | Observed m/z | Description |
| [M+H]⁺ | 563.1553 | 563.1548 | Protonated molecular ion |
| [M+Na]⁺ | 585.1373 | 585.1367 | Sodium adduct |
| Fragment 1 | 301.0712 | 301.0709 | Cleavage of the dimeric ether linkage |
| Fragment 2 | 273.0763 | 273.0759 | Loss of CO from Fragment 1 |
| Fragment 3 | 259.0606 | 259.0601 | Further fragmentation of the naphthopyranone core |
Experimental Protocols
The following protocols outline the standardized procedures for the NMR and Mass Spectrometric analysis of this compound isolated from fungal cultures.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation: a. Accurately weigh 1-5 mg of purified this compound. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition: a. Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. b. ¹H NMR:
- Pulse Sequence: Standard single-pulse (zg30).
- Spectral Width: 16 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16-64, depending on sample concentration. c. ¹³C NMR:
- Pulse Sequence: Proton-decoupled single-pulse (zgpg30).
- Spectral Width: 240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, depending on sample concentration. d. 2D NMR (COSY, HSQC, HMBC):
- Utilize standard pulse programs and adjust parameters according to the instrument manufacturer's recommendations for small molecules.
3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra manually or automatically. c. Perform baseline correction. d. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm. e. Integrate the signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
1. Sample Preparation: a. Prepare a stock solution of purified this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition. c. Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Analysis: a. LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from 10-95% B over 10-15 minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 1-5 µL. b. Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Capillary Voltage: 3.5-4.5 kV.
- Source Temperature: 120-150 °C.
- Desolvation Gas Flow: 8-12 L/min.
- Scan Range (MS1): m/z 100-1000.
- MS/MS: Data-dependent acquisition (DDA) of the top 3-5 most intense ions from the MS1 scan, using a collision energy ramp (e.g., 10-40 eV).
3. Data Processing: a. Process the raw data using the instrument manufacturer's software. b. Extract the chromatogram for the expected m/z of this compound. c. Analyze the high-resolution mass spectrum to determine the accurate mass and elemental composition. d. Interpret the MS/MS fragmentation pattern to confirm the structure.
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. The proposed pathway provides a roadmap for understanding its formation in fungi.[3]
Caption: Proposed biosynthetic pathway of this compound.
General Antibacterial Mechanism of Action
This compound exhibits antibacterial activity, particularly against Gram-positive bacteria. While its specific molecular target is under investigation, a common mechanism for antibacterial compounds involves the disruption of the bacterial cell wall or membrane, leading to cell lysis.
Caption: General mechanism of antibacterial action.
References
Application Notes and Protocols for Heterologous Expression of Viomellein Biosynthetic Genes in Aspergillus oryzae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the viomellein biosynthetic gene cluster in the filamentous fungus Aspergillus oryzae. This methodology enables the production and further study of this compound, a mycotoxin with potential pharmaceutical applications, in a well-characterized and generally recognized as safe (GRAS) industrial host.
Introduction
This compound is a dimeric naphthoquinone mycotoxin produced by several species of Aspergillus and Penicillium. It exhibits a range of biological activities, including antibacterial properties. The heterologous expression of its biosynthetic gene cluster in Aspergillus oryzae provides a powerful platform for elucidating the biosynthetic pathway, characterizing the enzymes involved, and producing sufficient quantities for further pharmacological evaluation. A. oryzae is an attractive host due to its high capacity for protein secretion, well-established genetic tools, and its "generally recognized as safe" (GRAS) status for many industrial applications.[1][2][3]
Data Presentation
While specific quantitative yields for this compound production in Aspergillus oryzae are not extensively reported in publicly available literature, successful heterologous expression has been qualitatively confirmed through High-Performance Liquid Chromatography (HPLC) analysis. The table below summarizes the key findings from a study that expressed the putative this compound biosynthetic genes in A. oryzae.
| Metabolite | Production Confirmed in A. oryzae | Detection Method | Reference |
| This compound | Yes | HPLC | [4] |
| Nor-toralactone | Yes | HPLC | [4] |
| Semivioxanthin | Yes | HPLC | [4] |
| Semixanthomegnin | Yes | HPLC | [4] |
Experimental Protocols
The following protocols provide a detailed methodology for the heterologous expression of a fungal biosynthetic gene cluster, such as that for this compound, in Aspergillus oryzae. These are generalized protocols based on established methods and may require optimization for the specific this compound gene cluster.[5]
Protocol 1: Cloning of the this compound Biosynthetic Gene Cluster
This protocol outlines the steps for isolating and cloning the this compound biosynthetic gene cluster into an appropriate expression vector.
Materials:
-
Genomic DNA from the native this compound-producing fungus
-
High-fidelity DNA polymerase
-
Restriction enzymes
-
T4 DNA ligase
-
Aspergillus expression vector (e.g., pTAex3)
-
E. coli competent cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic selection
-
DNA purification kits
Procedure:
-
Gene Cluster Identification: Identify the putative this compound biosynthetic gene cluster from the genomic sequence of the native producer.
-
Primer Design: Design primers to amplify the entire gene cluster. Long-range PCR or a combination of PCR and gene synthesis may be necessary for large clusters.
-
PCR Amplification: Perform PCR to amplify the this compound gene cluster from the genomic DNA of the native producer.
-
Vector Preparation: Digest the Aspergillus expression vector with appropriate restriction enzymes.
-
Ligation: Ligate the amplified this compound gene cluster into the prepared expression vector.
-
Transformation into E. coli: Transform the ligation product into competent E. coli cells for plasmid amplification.
-
Colony PCR and Sequencing: Screen E. coli colonies by PCR to identify clones containing the correct insert. Verify the sequence of the cloned gene cluster by DNA sequencing.
Protocol 2: Transformation of Aspergillus oryzae
This protocol describes the protoplast-polyethylene glycol (PEG) mediated transformation of Aspergillus oryzae with the expression vector containing the this compound gene cluster.
Materials:
-
Aspergillus oryzae recipient strain (e.g., NSAR1)
-
Potato Dextrose Agar (PDA) plates
-
Czapek-Dox (CD) medium
-
Yatalase or a similar cell wall-lysing enzyme mixture
-
Osmotic stabilizer (e.g., 0.6 M KCl)
-
PEG 4000 solution
-
CaCl₂ solution
-
Selective agar plates (e.g., CD agar with appropriate auxotrophic supplements and selection markers)
Procedure:
-
Spore Preparation: Grow the A. oryzae recipient strain on PDA plates until sufficient sporulation occurs. Harvest the spores in a sterile saline solution containing 0.05% Tween 80.
-
Mycelial Growth: Inoculate a liquid medium (e.g., CD medium) with the harvested spores and incubate with shaking to obtain young mycelia.
-
Protoplast Formation: Harvest the mycelia and resuspend them in an osmotic stabilizer solution containing cell wall-lysing enzymes. Incubate until a sufficient number of protoplasts are formed.
-
Protoplast Purification: Filter the protoplast suspension to remove mycelial debris and wash the protoplasts with the osmotic stabilizer solution by centrifugation.
-
Transformation: Resuspend the protoplasts in a solution containing the expression vector DNA, PEG, and CaCl₂. Incubate to allow for DNA uptake.
-
Plating and Selection: Mix the transformed protoplasts with molten selective top agar and pour onto selective agar plates. Incubate until transformant colonies appear.
-
Verification of Transformants: Isolate individual transformant colonies and confirm the integration of the this compound gene cluster by PCR using genomic DNA extracted from the transformants.
Protocol 3: Fermentation and Metabolite Extraction
This protocol details the cultivation of A. oryzae transformants and the extraction of this compound and related metabolites.
Materials:
-
Minimal medium for A. oryzae
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Fermentation: Inoculate the confirmed A. oryzae transformants into a suitable fermentation medium (e.g., minimal medium).[4] Culture for 5-7 days with shaking.[4]
-
Extraction: After fermentation, separate the mycelia from the culture broth by filtration. Extract the mycelia and the culture filtrate with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Analysis: Dissolve the crude extract in a suitable solvent (e.g., methanol) for analysis by HPLC, LC-MS, and NMR to identify and quantify this compound and related metabolites.
Visualizations
Experimental Workflow
Caption: Experimental workflow for heterologous expression of this compound.
Proposed this compound Biosynthetic Pathway
References
- 1. Frontiers | Heterologous production of fungal secondary metabolites in Aspergilli [frontiersin.org]
- 2. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of a citrinin gene cluster expression system in heterologous Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
In Vivo Animal Models for Studying Viomellein Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viomellein is a naphthoquinone mycotoxin produced by several species of Penicillium and Aspergillus, including Penicillium viridicatum and Aspergillus ochraceus. Contamination of grains and animal feed with this compound poses a potential health risk to both animals and humans. Understanding the in vivo toxicological profile of this compound is crucial for risk assessment and the development of potential therapeutic interventions. These application notes provide an overview of the existing in vivo animal models used to study this compound toxicity, along with detailed experimental protocols based on available literature.
Animal Models and Toxicological Endpoints
The primary animal model used for investigating this compound toxicity has been the mouse . Studies have focused on the acute and sub-acute effects of this compound, with a particular emphasis on its hepatotoxicity . Key toxicological endpoints evaluated in these studies include:
-
Clinical Signs of Toxicity: Observation for any abnormal physical or behavioral changes.
-
Gross Pathology: Macroscopic examination of organs at necropsy.
-
Histopathology: Microscopic examination of tissues to identify cellular damage.
-
Biochemical Parameters: Although not extensively reported for this compound specifically, analysis of serum enzymes (e.g., ALT, AST) is a standard method for assessing liver damage in mycotoxin studies.
Data Presentation
Due to the limited number of published studies with detailed quantitative data specifically for this compound, a comprehensive data table is challenging to construct. The available information primarily describes qualitative histopathological changes.
| Animal Model | Toxin(s) | Dosing Regimen | Key Findings | Reference |
| Mice (specific strain not detailed) | This compound and Xanthomegnin | Intraperitoneal (i.p.) injections | Hepatic alterations, including hepatocellular necrosis and fatty changes. | (Carlton et al., 1976) |
| Mice (specific strain not detailed) | Fungal cultural products containing this compound and Xanthomegnin | Not specified | Correlation between the presence of the mycotoxins and the induction of mycotoxicosis.[1] | (Robbers et al., 1978)[1] |
Experimental Protocols
The following protocols are based on the methodologies described in the available literature for studying mycotoxin toxicity in vivo, with specific details adapted from studies involving this compound where possible.
Protocol 1: Acute Toxicity Assessment of this compound in Mice
Objective: To determine the acute toxic effects and identify target organs of a single dose of this compound in mice.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Purified this compound
-
Vehicle (e.g., corn oil, dimethyl sulfoxide)
-
Standard laboratory animal diet and water
-
Animal caging and husbandry supplies
-
Syringes and needles for intraperitoneal injection
-
Necropsy instruments
-
Formalin (10% neutral buffered) for tissue fixation
-
Equipment for histopathological processing
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week prior to the experiment. House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Dose Preparation: Prepare a solution of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a specific volume (e.g., 10 ml/kg body weight).
-
Animal Grouping and Dosing:
-
Divide the mice into at least four groups (e.g., n=5-10 mice per group): one control group and three treatment groups.
-
Administer a single intraperitoneal (i.p.) injection of the vehicle to the control group.
-
Administer single i.p. injections of this compound at three different dose levels to the treatment groups. Based on related mycotoxin studies, a starting range could be explored (e.g., 10, 50, 100 mg/kg body weight).
-
-
Clinical Observation: Observe the animals continuously for the first few hours post-dosing and then daily for 14 days for any signs of toxicity, such as changes in behavior, posture, fur, and respiratory rate. Record all observations.
-
Body Weight Measurement: Record the body weight of each mouse before dosing and at regular intervals (e.g., daily or every other day) throughout the 14-day observation period.
-
Necropsy and Tissue Collection:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Perform a thorough gross pathological examination of all organs, paying close attention to the liver and kidneys.
-
Collect major organs (liver, kidneys, spleen, heart, lungs) and any tissues with visible lesions.
-
-
Histopathology:
-
Fix the collected tissues in 10% neutral buffered formalin.
-
Process the tissues for routine paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).
-
Examine the stained tissue sections under a microscope for any pathological changes.
-
Visualization of Experimental Workflow and Potential Signaling Pathways
Experimental Workflow for Acute Toxicity Study
Caption: Workflow for an acute in vivo toxicity study of this compound in mice.
Postulated Signaling Pathway for this compound-Induced Hepatotoxicity
While the specific molecular mechanisms of this compound toxicity are not well-elucidated, it is hypothesized that as a quinone-containing mycotoxin, it may induce oxidative stress, leading to cellular damage.
References
Troubleshooting & Optimization
Improving the yield of Viomellein production in fermentation.
Welcome to the technical support center for Viomellein production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of this compound in fermentation processes. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a mycotoxin, a type of secondary metabolite, produced by various species of fungi, particularly from the Aspergillus and Penicillium genera. It has garnered interest in the scientific community due to its potential biological activities, which are being explored for various pharmaceutical applications.
Q2: What are the primary factors that influence the yield of this compound during fermentation?
The production of this compound, like many secondary metabolites, is highly sensitive to the fermentation conditions. The key factors influencing yield include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed.[1][2][3][4][5] The genetic characteristics of the fungal strain also play a crucial role.
Q3: What is a suitable starting point for a fermentation medium composition for this compound production?
A well-defined fermentation medium is critical for achieving a high yield of this compound.[6] While the optimal composition can vary between different fungal strains, a good starting point would be a medium rich in complex carbohydrates and a suitable nitrogen source.[7][8] It is also important to include essential minerals and trace elements.[8][9]
Q4: How do physical parameters like pH and temperature affect this compound production?
Physical parameters such as pH and temperature have a significant impact on fungal growth and metabolite production.[10][11][12] Fungi that produce this compound typically have an optimal pH range for growth and secondary metabolite synthesis.[13][14] Similarly, temperature affects enzyme activity and overall metabolic rate.[10][11][12] It is crucial to maintain these parameters within the optimal range for your specific fungal strain.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound fermentation.
Issue 1: Low or No this compound Yield
Q: My fermentation has resulted in a very low, or even undetectable, yield of this compound. What are the potential causes and how can I troubleshoot this? [15][16][17]
A: Low this compound yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low this compound Yield
Caption: A flowchart for systematically troubleshooting low this compound yield.
Possible Causes and Solutions:
-
Suboptimal Medium Composition: The balance of carbon and nitrogen sources is crucial for secondary metabolite production.[2]
-
Solution: Perform a medium optimization study. Systematically vary the concentrations of carbon and nitrogen sources to find the optimal ratio. Consider using statistical methods like Response Surface Methodology (RSM) for efficient optimization.[18]
-
-
Incorrect pH: The pH of the medium can drift during fermentation, affecting enzyme activity and nutrient uptake.[19][20]
-
Solution: Monitor the pH throughout the fermentation process and use buffers or automated pH control to maintain it within the optimal range for your fungus. The optimal pH for growth of many Penicillium species is around pH 9.[13]
-
-
Inappropriate Temperature: Temperature directly influences fungal growth and metabolism.[10][11][12]
-
Solution: Determine the optimal temperature for this compound production for your specific strain by running fermentations at a range of different temperatures.
-
-
Poor Aeration or Agitation: Insufficient oxygen supply or inadequate mixing can limit fungal growth and metabolite synthesis.
-
Solution: Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen levels and homogenous distribution of nutrients.
-
Issue 2: Inconsistent this compound Yield Between Batches
Q: I am observing significant variations in this compound yield from one fermentation batch to another, even with seemingly identical conditions. What could be the cause?
A: Inconsistent yields often point to subtle variations in starting materials or process parameters.
-
Inoculum Variability: The age and physiological state of the inoculum can significantly impact fermentation performance.
-
Solution: Standardize your inoculum preparation protocol. Use spores or mycelial fragments from a culture of a consistent age and density.
-
-
Raw Material Inconsistency: The composition of complex media components (e.g., yeast extract, peptone) can vary between suppliers and even between different lots from the same supplier.[7]
-
Solution: If possible, use a defined medium with consistent, high-purity components. If using complex media, try to source a large single lot of each component for a series of experiments.
-
-
Precise Parameter Control: Minor fluctuations in pH, temperature, or nutrient concentrations can lead to variable outcomes.
-
Solution: Ensure that all monitoring and control equipment is properly calibrated. Maintain detailed logs of all fermentation parameters for each batch to identify any potential deviations.
-
Data on Fermentation Parameters
The optimal fermentation parameters for this compound production are highly strain-specific. The following table provides general ranges that can be used as a starting point for optimization experiments.
| Parameter | Typical Range | Notes |
| Temperature | 25-30°C | Some fungi may prefer slightly lower or higher temperatures.[10][11] |
| pH | 5.0 - 8.0 | The initial pH should be optimized, and it should be monitored and controlled during fermentation.[13][14][21] |
| Agitation | 150-250 rpm | Dependent on the fermenter geometry and the viscosity of the broth. |
| Aeration | 0.5-1.5 vvm | Sufficient dissolved oxygen is critical for aerobic fungi. |
| Carbon Source | Glucose, Sucrose, Starch | 20-50 g/L |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate | 5-15 g/L |
Experimental Protocols
Protocol 1: Optimization of Fermentation Medium using Response Surface Methodology (RSM)
This protocol outlines a general approach to optimizing the concentrations of key media components.
Experimental Workflow for Media Optimization
Caption: A workflow for optimizing fermentation media using Response Surface Methodology.
Methodology:
-
Factor Selection: Identify the key media components to be optimized (e.g., glucose concentration, yeast extract concentration).
-
Experimental Design: Use a statistical software package to create a Box-Behnken or Central Composite Design. This will generate a set of experimental runs with different combinations of the selected factors at different levels.
-
Fermentation: Carry out the fermentation experiments according to the design matrix, keeping all other parameters constant.
-
Analysis: After the fermentations are complete, extract and quantify the this compound yield for each run.
-
Modeling: Input the yield data into the statistical software and perform an analysis of variance (ANOVA) to determine the significance of each factor and their interactions. Fit the data to a second-order polynomial equation.
-
Optimization and Validation: Use the model to predict the optimal concentrations of the media components for maximizing this compound yield. Validate the model by running a confirmation experiment at the predicted optimal conditions.
Protocol 2: Extraction and Quantification of this compound
This is a general protocol for extracting this compound from the fermentation broth and mycelium, followed by quantification.
Materials:
-
Fermentation broth
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (HPLC grade)
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
Extraction Procedure:
-
Separate the mycelium from the fermentation broth by filtration or centrifugation.
-
Extract the mycelium with ethyl acetate at room temperature with shaking for several hours. Repeat this step multiple times for exhaustive extraction.
-
Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude extract.
-
Also, perform a liquid-liquid extraction of the fermentation broth with ethyl acetate.
-
Combine the crude extracts from the mycelium and the broth.
Quantification Procedure:
-
Dissolve a known amount of the crude extract in a known volume of methanol.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject a sample into the HPLC system.
-
Separate the components using a suitable mobile phase gradient (e.g., a water-acetonitrile gradient).
-
Detect this compound using a UV detector at its maximum absorbance wavelength.
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with a purified this compound standard.
This compound Biosynthesis
Understanding the biosynthetic pathway of this compound can provide insights into potential strategies for metabolic engineering to improve yield.
Proposed this compound Biosynthetic Pathway
Caption: A simplified diagram of the proposed biosynthetic pathway for this compound.
References
- 1. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 2. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Factors influencing the fermentation process and ethanol yield | Semantic Scholar [semanticscholar.org]
- 6. microbiologyclass.net [microbiologyclass.net]
- 7. cec.nic.in [cec.nic.in]
- 8. byjus.com [byjus.com]
- 9. mlsu.ac.in [mlsu.ac.in]
- 10. Effects of fermentation temperature on the strain population of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pricklycider.com [pricklycider.com]
- 12. atlas-scientific.com [atlas-scientific.com]
- 13. researchgate.net [researchgate.net]
- 14. Influence of pH on the growth of some toxigenic species of Aspergillus, Penicillium and Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pcrbio.com [pcrbio.com]
- 16. pacb.com [pacb.com]
- 17. The FFPE yield is lower than expected, how can I improve the yield? [horizondiscovery.com]
- 18. Optimization of Fermentation Conditions to Enhance Cytotoxic Metabolites Production by Bacillus velezensis Strain RP137 from the Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Frontiers | pH as a Primary Control in Environmental Microbiology: 1. Thermodynamic Perspective [frontiersin.org]
- 21. Effect of Ambient pH on Growth, Pathogenicity, and Patulin Production of Penicillium expansum - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing extraction protocols for Viomellein from complex matrices.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing extraction protocols for viomellein from complex matrices. Given the limited specific literature on this compound extraction, this guide combines established principles of mycotoxin analysis with available data on this compound and its structurally similar analogue, xanthomegnin.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Recovery | Inefficient initial extraction | - Optimize Solvent System: this compound is a naphthoquinone pigment. A mixture of a polar and a less polar solvent is often effective. Acetonitrile/water or methanol/water mixtures (e.g., 80:20, v/v) are common starting points for mycotoxin extraction.[1][2][3] Consider adding a small percentage of acid (e.g., 0.1-1% formic or acetic acid) to the extraction solvent to improve the recovery of acidic mycotoxins. - Increase Solvent-to-Sample Ratio: A low solvent volume may not be sufficient to thoroughly wet the sample and extract the analyte. Experiment with ratios from 5:1 to 10:1 (solvent volume: sample weight).[4] - Enhance Extraction with Physical Disruption: Sonication or vigorous shaking can improve the release of this compound from the matrix.[1] |
| Incomplete cell lysis (for fungal cultures) | - Mechanical Disruption: For fungal mycelia, mechanical disruption methods such as grinding with liquid nitrogen, bead beating, or homogenization are crucial for efficient cell wall breakage prior to solvent extraction. | |
| Degradation of this compound | - Temperature Control: Mycotoxins can be sensitive to high temperatures. Avoid excessive heat during extraction and solvent evaporation steps. Store extracts at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term storage). - pH Control: The stability of this compound may be pH-dependent. Maintain a neutral or slightly acidic pH during extraction unless otherwise optimized. - Light Protection: Some mycotoxins are light-sensitive. Protect samples and extracts from direct light by using amber vials or covering glassware with aluminum foil. | |
| High Background or Interfering Peaks in Chromatogram | Co-extraction of matrix components | - Implement a Cleanup Step: Complex matrices like grains and feed contain lipids, pigments, and other compounds that can interfere with analysis.[5] - Liquid-Liquid Extraction (LLE): Partition the initial extract against an immiscible solvent (e.g., hexane or cyclohexane) to remove nonpolar interferences like fats. - Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18, silica) to selectively retain this compound while washing away interfering compounds. Elute this compound with a stronger solvent.[1][6] |
| Matrix effects in LC-MS/MS (ion suppression or enhancement) | - Dilute the Extract: A simple "dilute-and-shoot" approach can minimize matrix effects, although this may compromise sensitivity.[7] - Use Matrix-Matched Calibrants: Prepare calibration standards in an extract of a blank matrix (known to be free of this compound) to compensate for matrix effects.[8] - Employ an Internal Standard: A stable isotope-labeled internal standard for this compound is ideal. If unavailable, a structurally similar compound that behaves similarly during extraction and ionization can be used. | |
| Poor Peak Shape in HPLC/LC-MS | Inappropriate mobile phase or column chemistry | - Mobile Phase Optimization: Ensure the mobile phase pH is appropriate for the analyte and column. For reversed-phase chromatography, a C18 column is a common choice. A mobile phase consisting of a gradient of acetonitrile or methanol with water, often with a modifier like formic acid or ammonium formate, is typically used for mycotoxin analysis.[9] - Sample Solvent Mismatch: The solvent used to dissolve the final extract for injection should be compatible with the initial mobile phase conditions to prevent peak distortion. Ideally, the sample solvent should be weaker than the mobile phase. |
| Inconsistent Results Between Replicates | Non-homogeneous sample | - Thorough Sample Homogenization: Mycotoxins are often not evenly distributed in a sample lot, a phenomenon known as "hot-spotting".[5] It is critical to grind and thoroughly mix the entire sample to ensure the analytical portion is representative. - Consistent Extraction Procedure: Ensure that all experimental parameters (volumes, times, temperatures) are kept consistent for all samples. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: While there is no single "best" solvent system universally applicable to all matrices, a good starting point for this compound extraction is a mixture of acetonitrile and water (e.g., 80:20, v/v) or methanol and water.[1][2][3] The optimal solvent system will depend on the specific matrix and may require empirical optimization. The addition of a small amount of acid, such as formic acid, can improve extraction efficiency for some mycotoxins.
Q2: How can I remove fats and oils from my sample extract?
A2: For high-fat matrices, a defatting step is recommended. This can be achieved through a liquid-liquid extraction (LLE) where the initial polar extract (e.g., acetonitrile/water) is partitioned against a nonpolar solvent like n-hexane. The nonpolar lipids will move into the hexane layer, which can then be discarded.
Q3: Is a cleanup step always necessary after the initial extraction?
A3: For complex matrices such as animal feed or grains, a cleanup step is highly recommended to remove co-extracted compounds that can interfere with chromatographic analysis and cause matrix effects in mass spectrometry.[5] For relatively cleaner matrices, such as fungal cultures, a simple "dilute-and-shoot" approach might be sufficient.
Q4: How should I store my samples and extracts?
A4: To prevent degradation, store solid samples in a cool, dry, and dark place. Extracts should be stored in tightly sealed vials at low temperatures, preferably at -20°C or -80°C for long-term storage, to minimize solvent evaporation and analyte degradation.
Q5: What are matrix effects and how can I mitigate them?
A5: Matrix effects are the alteration of analyte ionization in a mass spectrometer due to the presence of co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement.[8][10][11] This can significantly impact the accuracy and precision of quantification. Mitigation strategies include:
-
Effective Sample Cleanup: Using LLE or SPE to remove interfering compounds.[6]
-
Chromatographic Separation: Optimizing the HPLC/UPLC method to separate the analyte from matrix components.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract to mimic the matrix effects seen in the samples.[8]
-
Use of Internal Standards: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
Data Presentation
Table 1: Recommended Solvent Systems for Mycotoxin Extraction from Complex Matrices
| Matrix Type | Recommended Solvent System (v/v) | Modifier | Reference |
| Grains (Corn, Wheat) | Acetonitrile/Water (80:20) | 0.1-1% Formic Acid | [1][3] |
| Methanol/Water (80:20) | [4] | ||
| Animal Feed | Acetonitrile/Water (50:50) | 0.3% Formic Acid | [1] |
| Fungal Culture | Ethyl Acetate | - | General Practice |
| Methanol | - | General Practice |
Note: The optimal solvent system should be determined experimentally for each specific matrix and analytical method.
Table 2: General Parameters for this compound Stability (Inferred)
| Condition | Recommendation | Rationale |
| Temperature | Store extracts at ≤ 4°C (short-term) or ≤ -20°C (long-term). Avoid repeated freeze-thaw cycles. | Mycotoxins can be susceptible to thermal degradation. |
| pH | Maintain a neutral to slightly acidic environment (pH 4-7) during extraction and storage. | Extreme pH values can lead to the degradation of many organic molecules. |
| Light | Protect samples and extracts from direct light using amber vials or by covering with foil. | Naphthoquinone structures can be light-sensitive. |
Experimental Protocols
Protocol 1: General Purpose Extraction of this compound from Grain or Feed
This protocol provides a general framework. Optimization and validation are required for each specific matrix.
-
Sample Preparation:
-
Grind a representative sample of the grain or feed to a fine powder (e.g., to pass a 1 mm sieve).
-
Thoroughly mix the ground sample to ensure homogeneity.
-
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 25 mL of extraction solvent (e.g., acetonitrile/water, 80:20, v/v with 0.1% formic acid).
-
Cap the tube tightly and shake vigorously for 30-60 minutes on a mechanical shaker. Alternatively, sonicate for 15-30 minutes.
-
Centrifuge at 4000 x g for 15 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
-
Cleanup (Liquid-Liquid Extraction - Optional, for high-fat matrices):
-
Add 10 mL of n-hexane to the supernatant, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Discard the upper hexane layer. Repeat if necessary.
-
-
Cleanup (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.
-
Load 5 mL of the extract from step 2 (or 3) onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the this compound with 5 mL of methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.
-
Filter through a 0.22 µm syringe filter before injection.
-
Protocol 2: HPLC-MS/MS Analysis of this compound
This is a starting point for method development.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B for equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be tested for optimal sensitivity.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be determined by infusing a standard.
-
Mandatory Visualization
Caption: General workflow for this compound extraction and analysis.
Caption: Logic diagram for troubleshooting low this compound signal.
References
- 1. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The 6 Biggest Challenges in Mycotoxin Analysis (& how to overcome them) [food.r-biopharm.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. lcms.cz [lcms.cz]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. euroreference.anses.fr [euroreference.anses.fr]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize the degradation of Viomellein during purification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of viomellein during purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, leading to its degradation.
Problem 1: Low Yield of this compound After Extraction and Initial Purification.
| Possible Cause | Recommended Solution | Preventative Measure |
| Degradation due to pH extremes. | Neutralize the extract immediately after any acid or base treatment. Use buffered solutions for all subsequent steps. | Maintain the pH of all solutions between 5.0 and 7.0. Monitor pH throughout the process. |
| Thermal degradation. | Immediately cool the crude extract after solvent evaporation. Perform all subsequent purification steps at 4-8°C. | Use a rotary evaporator with a temperature-controlled water bath set to a low temperature (<30°C). Chill all buffers and chromatography columns. |
| Oxidative degradation. | Degas all solvents and buffers prior to use. Consider adding antioxidants like ascorbic acid or BHT to the extraction solvent, but verify compatibility with downstream processes. | Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation and sample concentration steps. |
| Photodegradation. | Protect the sample from light by using amber glass vials or wrapping containers in aluminum foil. | Conduct all experimental procedures under dim light or with light protection. |
Problem 2: Appearance of Multiple, Unidentified Peaks During HPLC Analysis.
| Possible Cause | Recommended Solution | Preventative Measure |
| Formation of degradation products. | Re-purify the sample using the recommended chromatography protocol under optimized conditions (see Problem 1). Analyze the unidentified peaks by mass spectrometry to identify potential degradation products. | Strictly adhere to the preventative measures outlined in Problem 1 to minimize the formation of new degradation products. |
| Presence of atropisomers. | This compound naturally exists as two stable atropisomers, which may appear as two closely eluting peaks in HPLC analysis. This is an inherent property of the molecule and not a result of degradation. | Confirm the identity of both peaks as this compound using mass spectrometry. For quantification, integrate the areas of both peaks. |
| Contamination from the producing organism. | Optimize the initial extraction and chromatography steps to improve the separation of this compound from other fungal metabolites. Consider a multi-step purification approach. | Use a highly selective chromatography resin and optimize the gradient elution to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during purification?
A1: The primary factors contributing to this compound degradation are exposure to harsh pH conditions (both acidic and basic), elevated temperatures, light, and oxidizing agents. This compound, being a dimeric quinone, is susceptible to structural changes under these stress conditions.
Q2: What is the optimal pH range for working with this compound?
A2: While specific studies on this compound are limited, related compounds are most stable in a slightly acidic to neutral pH range. Therefore, it is recommended to maintain the pH of all buffers and solutions between 5.0 and 7.0 to minimize hydrolytic degradation.
Q3: How should I store my this compound samples during and after purification?
A3: For short-term storage during the purification process (e.g., overnight), samples should be kept at 4°C in the dark. For long-term storage, it is recommended to store purified this compound as a solid or in a suitable solvent (e.g., DMSO) at -20°C or lower, under desiccating conditions, and protected from light.
Q4: I see two major peaks for this compound in my HPLC chromatogram. Does this indicate degradation?
A4: Not necessarily. This compound is known to exist as a pair of stable atropisomers due to restricted rotation around the single bond connecting the two naphthopyranone moieties. These isomers can be separated by chiral chromatography but will often appear as two distinct peaks in standard reversed-phase HPLC. It is advisable to confirm the identity of both peaks using mass spectrometry.
Q5: What type of chromatography is most suitable for this compound purification?
A5: Reversed-phase chromatography using an octadecylsilyl (ODS) silica gel is a commonly used and effective method for purifying this compound from crude fungal extracts. A gradient elution with an organic solvent like methanol or acetonitrile in water is typically employed.
Quantitative Data Summary
The following table summarizes the known stability information for this compound and related compounds. Due to the limited specific data for this compound, information from a structurally related quinone, thymoquinone, is included for reference.[1][2]
| Parameter | Condition | This compound Stability | Thymoquinone Degradation (%) [1][2] |
| Storage | -20°C, desiccated, dark | Stable for up to 12 months | N/A |
| Thermal Stress | Elevated Temperature | Susceptible to degradation | 14.68% |
| Oxidative Stress | Presence of oxidizing agents | Likely susceptible | 5.25% |
| Photolytic Stress | Exposure to light | Susceptible to degradation | 12.11% |
| Acid Hydrolysis | Acidic pH | Potentially unstable | 1.53% |
| Base Hydrolysis | Alkaline pH | Potentially unstable | 0.78% |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Fungal Culture
This protocol is adapted from published methods for the isolation of this compound.
1. Extraction: a. Lyophilize the fungal culture plates. b. Extract the lyophilized culture with methanol, followed by ethyl acetate. c. Combine the extracts and evaporate the solvent under reduced pressure at a temperature below 30°C. d. Resuspend the dried extract in a biphasic mixture of ethyl acetate and water. e. Collect the ethyl acetate (upper) phase and concentrate it in vacuo.
2. ODS Flash Chromatography: a. Prepare a column with octadecylsilyl (ODS) silica gel. b. Equilibrate the column with 20% methanol in water. c. Dissolve the concentrated ethyl acetate extract in a minimal amount of the equilibration buffer and load it onto the column. d. Elute the column with a stepwise gradient of increasing methanol concentration (e.g., 20%, 40%, 60%, 80%, and 100% methanol). e. Collect fractions and analyze them by HPLC to identify those containing this compound (typically eluting in the higher methanol concentration fractions). f. Pool the this compound-containing fractions and evaporate the solvent to obtain the purified compound.
Protocol 2: HPLC Analysis of this compound
1. Instrumentation: a. High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD). b. Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase: a. Solvent A: Water with 0.1% formic acid. b. Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
3. Gradient Elution: a. A linear gradient from 20% B to 100% B over 20-30 minutes is a good starting point. The gradient should be optimized based on the specific column and system.
4. Detection: a. Monitor the elution at a wavelength of 254 nm.
5. Sample Preparation: a. Dissolve the purified this compound or extract in the initial mobile phase composition. b. Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Key factors leading to the degradation of this compound.
Caption: Logical workflow for troubleshooting this compound purification issues.
References
Refinement of culture conditions for maximal Viomellein output.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining culture conditions for maximal Viomellein output.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Yield | Inappropriate fungal strain | Use known this compound-producing strains such as Aspergillus ochraceus, Penicillium cyclopium, or Penicillium viridicatum.[1] |
| Suboptimal culture medium | Test different media. Solid rice substrate is a good starting point. For submerged cultures, experiment with Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) medium.[1][2] | |
| Incorrect pH of the medium | Optimize the initial pH of the culture medium. Most Penicillium and Aspergillus species favor a pH range of 5.0 to 7.0 for secondary metabolite production.[3] | |
| Non-ideal incubation temperature | The optimal temperature for secondary metabolite production in many Penicillium species is around 25°C.[2] Avoid significant temperature fluctuations.[4][5][6][7][8] | |
| Insufficient or excessive aeration | Ensure adequate oxygen supply, especially in submerged cultures. Optimize agitation and aeration rates. For filamentous fungi, agitation helps disperse air bubbles and suspend mycelia.[9][10][11][12] | |
| Inappropriate incubation time | Harvest the culture at the optimal time point. Secondary metabolite production often occurs during the stationary phase of fungal growth. | |
| Inconsistent this compound Yields | Variability in inoculum | Standardize the inoculum preparation, including spore concentration and age of the culture. |
| Fluctuations in culture conditions | Maintain consistent temperature, pH, and aeration throughout the fermentation process. | |
| Difficulty in Extracting this compound | Inefficient extraction solvent | Use a suitable organic solvent for extraction. A common method involves using ethyl acetate. |
| Incomplete cell lysis | Ensure thorough disruption of fungal mycelia to release intracellular metabolites. This can be achieved by grinding freeze-dried mycelium. | |
| Challenges in this compound Quantification | Co-elution with other metabolites in HPLC | Optimize the HPLC method, including the mobile phase gradient and column type, to achieve good separation of this compound from other compounds. |
| Lack of a pure standard | Obtain a certified reference standard of this compound for accurate quantification. |
Frequently Asked Questions (FAQs)
1. Which fungal species are known to produce this compound?
This compound has been isolated from several fungal species, including Aspergillus ochraceus, Penicillium cyclopium, and Penicillium viridicatum.[1] More recently, its biosynthetic gene cluster has been identified in dermatophytes like Trichophyton rubrum.[13][14]
2. What are the recommended culture media for this compound production?
Solid rice substrate has been successfully used for this compound production.[1] For submerged fermentation, which is often more scalable, standard fungal media such as Potato Dextrose Broth (PDB) and Yeast Extract Sucrose (YES) agar are good starting points for optimization.[2]
3. What is the optimal pH for this compound production?
While the optimal pH specifically for this compound production is not extensively documented, a general guideline for secondary metabolite production in Penicillium and Aspergillus species is a pH range of 5.0 to 7.0.[3] It is recommended to perform a pH optimization study for your specific strain and culture conditions.
4. What is the ideal incubation temperature for maximizing this compound output?
The optimal temperature for growth and secondary metabolite production in many Penicillium species is around 25°C.[2] Significant deviations from this temperature can negatively impact yield.
5. How do aeration and agitation affect this compound production in submerged cultures?
Adequate aeration is crucial for the growth of aerobic fungi and the production of secondary metabolites. In submerged cultures, agitation helps to:
-
Disperse air bubbles, increasing oxygen transfer from the gas to the liquid phase.
-
Suspend fungal mycelia, ensuring uniform access to nutrients.
-
Enhance heat and mass transfer within the medium.[11]
The optimal agitation and aeration rates need to be determined empirically for each fermentation system, as excessive shear stress from high agitation can damage mycelia and reduce productivity.
6. When is the best time to harvest the culture for maximal this compound yield?
The production of secondary metabolites like this compound typically occurs during the stationary phase of fungal growth, after the initial rapid biomass accumulation (logarithmic phase) has slowed down. It is advisable to perform a time-course experiment to determine the peak of this compound production for your specific culture conditions.
Quantitative Data Summary
The following table summarizes reported this compound yields from different fungal species cultured on rice.
| Fungal Species | Substrate | This compound Yield (mg/g of substrate) | Reference |
| Aspergillus ochraceus | Rice | 0.1 - 1.0 | [15] |
| Penicillium cyclopium | Rice | 0.06 | [15] |
| Penicillium viridicatum | Rice | 0.2 - 0.4 | [15] |
Experimental Protocols
Detailed Methodology for this compound Production in Solid Culture
This protocol is based on the successful production of this compound on a rice substrate.[1]
-
Media Preparation:
-
Weigh 100g of rice into a 500 mL Erlenmeyer flask.
-
Add 100 mL of distilled water.
-
Autoclave at 121°C for 15 minutes to sterilize the medium.
-
-
Inoculation:
-
Prepare a spore suspension of the desired fungal strain (e.g., Aspergillus ochraceus, Penicillium viridicatum) in sterile water containing 0.05% Tween 80.
-
Adjust the spore concentration to approximately 1 x 10^6 spores/mL.
-
Aseptically inoculate each flask of sterilized rice with 1 mL of the spore suspension.
-
-
Incubation:
-
Incubate the flasks at 25°C in the dark for 14-21 days.
-
Detailed Methodology for this compound Extraction and Quantification
-
Extraction:
-
After the incubation period, dry the fungal culture at 60°C overnight.
-
Grind the dried culture to a fine powder.
-
Extract the powdered culture with ethyl acetate (e.g., 10 mL of solvent per gram of dried culture) by shaking for 24 hours at room temperature.
-
Filter the extract to remove the solid material.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used for the separation of fungal secondary metabolites. A typical gradient might start at 10% acetonitrile and increase to 90% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at the maximum wavelength for this compound (around 400 nm).
-
Quantification: Prepare a calibration curve using a pure this compound standard of known concentrations. Dissolve the crude extract in the initial mobile phase composition and inject a known volume. Compare the peak area of this compound in the sample to the calibration curve to determine its concentration.
-
Visualizations
Proposed this compound Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound, starting from acetyl-CoA and malonyl-CoA. The pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the vio gene cluster.[13][14][16]
Caption: Proposed biosynthetic pathway of this compound.
General Experimental Workflow for this compound Production and Analysis
This diagram outlines the general workflow from fungal culture to the analysis of this compound.
Caption: Experimental workflow for this compound production.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Effect of Ambient pH on Growth, Pathogenicity, and Patulin Production of Penicillium expansum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluctuating temperatures have a surprising effect on disease transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature fluctuations in a warmer environment: impacts on microbial plankton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of thermal fluctuations on biological processes: a meta-analysis of experiments manipulating thermal variability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of daily temperature fluctuations on virus lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of agitation and aeration conditions for maximum virginiamycin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 11. farabi.university [farabi.university]
- 12. researchgate.net [researchgate.net]
- 13. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of fungal cell factories for the production of secondary metabolites: Linking genomics and metabolism [research.chalmers.se]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Improving the efficiency of Viomellein biosynthesis through genetic engineering.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of viomellein biosynthesis through genetic engineering.
Frequently Asked Questions (FAQs)
Q1: What is the basic composition of the this compound biosynthetic gene cluster (BGC)?
A1: The this compound biosynthetic gene cluster, referred to as the 'vio' cluster, contains the genetic information for the synthesis of this dimeric naphthopyranone. Key genes within this cluster typically include a polyketide synthase (PKS), an O-methyltransferase, a laccase, oxidoreductases, a transcription factor, and a transporter.[1][2] The coordinated expression of these genes is essential for the production of this compound.
Q2: What is the proposed biosynthetic pathway for this compound?
A2: The biosynthesis of this compound is a multi-step enzymatic process. It begins with the synthesis of a polyketide backbone by a PKS. This backbone then undergoes a series of modifications, including cyclization and dimerization, to form intermediate compounds. The established pathway proceeds through nor-toralactone, which is then converted to semivioxanthin and subsequently to vioxanthin, a direct precursor to this compound.
Q3: Which host organism is recommended for the heterologous expression of the this compound BGC?
A3: Aspergillus oryzae is a widely used and effective host for the heterologous expression of fungal secondary metabolite gene clusters, including those for polyketides like this compound.[2][3][4][5][6] This is due to its well-characterized genetics, its status as "Generally Recognized as Safe" (GRAS), and its relatively low background of native secondary metabolites, which simplifies the detection and purification of the target compound.[6]
Q4: What are the primary genetic engineering strategies to enhance this compound production?
A4: The main strategies include:
-
Overexpression of the entire BGC: Placing the entire 'vio' cluster under the control of a strong, constitutive promoter.
-
Overexpression of pathway-specific transcription factors: Enhancing the expression of the transcription factor within the 'vio' cluster to upregulate all the biosynthetic genes simultaneously.
-
Overexpression of precursor pathway genes: Increasing the supply of malonyl-CoA, the primary building block for the polyketide backbone.
-
CRISPR-Cas9 mediated promoter replacement: Replacing the native promoters of key biosynthetic genes with stronger, characterized promoters.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments to improve this compound biosynthesis.
Issue 1: Low or No this compound Production After Heterologous Expression in Aspergillus oryzae
| Possible Cause | Suggested Solution |
| Inefficient Promoter Activity | The native promoter of the 'vio' gene cluster may not be sufficiently active in A. oryzae. Replace the native promoter of the PKS gene or the pathway-specific transcription factor with a strong constitutive promoter known to be effective in Aspergillus, such as PgpdA or PamyB.[3][5] |
| Codon Usage Mismatch | The codon usage of the 'vio' genes from the native producer (e.g., a dermatophyte) may not be optimal for A. oryzae. Synthesize codon-optimized versions of the key biosynthetic genes for expression in A. oryzae. |
| Insufficient Precursor Supply | The intracellular pool of malonyl-CoA may be a limiting factor. Overexpress the acetyl-CoA carboxylase (ACC) gene to increase the supply of malonyl-CoA. Alternatively, supplement the culture medium with precursors like acetate or malonate. |
| Incorrect Gene Cluster Assembly | Errors during the cloning and assembly of the multi-gene expression vector can lead to non-functional pathways. Verify the integrity and sequence of the entire expression construct before transforming A. oryzae. |
| Post-transcriptional Silencing | The introduced genes may be silenced by the host's cellular machinery. This can sometimes be mitigated by changing the integration locus of the expression cassette. |
Issue 2: Low Efficiency of CRISPR-Cas9 Mediated Gene Editing
| Possible Cause | Suggested Solution |
| Ineffective sgRNA | The chosen single guide RNA (sgRNA) may have low binding efficiency or be prone to off-target effects. Design and test multiple sgRNAs for each target gene using validated online design tools. Ensure the sgRNA targets a unique genomic sequence.[7] |
| Poor Cas9 Expression or Activity | The Cas9 nuclease may not be expressed at sufficient levels or may have low activity in the fungal cells. Use a codon-optimized version of the cas9 gene for Aspergillus and drive its expression with a strong promoter like PgpdA.[7] |
| Inefficient Delivery of CRISPR Components | The method of delivering the Cas9 and sgRNA expression cassettes or the ribonucleoprotein (RNP) complex into the fungal protoplasts may be suboptimal. Optimize the transformation protocol, particularly the concentration of PEG and the heat shock parameters. For difficult-to-transform strains, consider using pre-assembled Cas9-sgRNA RNPs. |
| Dominance of Non-Homologous End Joining (NHEJ) | Fungi often favor the error-prone NHEJ pathway for DNA repair over the precise Homology Directed Repair (HDR) needed for gene replacement. Use a host strain with a deficient NHEJ pathway (e.g., a ku70 or ku80 deletion mutant) to increase the frequency of HDR. |
| Cell Viability Issues | High concentrations of CRISPR components can be toxic to the cells. Titrate the amount of Cas9/sgRNA plasmid or RNP complex to find a balance between editing efficiency and cell survival.[7] |
Quantitative Data on Expected Yield Improvements
While specific yield improvements for this compound are not extensively published, data from analogous fungal polyketide biosynthesis projects can provide expected ranges for production titers.
| Genetic Engineering Strategy | Host Organism | Reported Yield of Analogous Polyketides | Reference |
| Heterologous expression of BGC with native promoters | Aspergillus oryzae | <0.01–7.4 mg/L (Triketide lactone) | [6] |
| Heterologous expression with strong native promoter systems | Fusarium heterosporum | ~800 mg/L to >1 g/L (Various polyketides) | [1][8] |
| Precursor feeding (e.g., methionine for lovastatin) | Aspergillus terreus | 23.8 mg/g dry matter (Lovastatin) | |
| Metabolic flux analysis-based theoretical maximum | Escherichia coli | 11% molar yield (6-deoxyerythronolide B) | [9][10] |
Experimental Protocols
Protocol 1: Heterologous Expression of the this compound BGC in Aspergillus oryzae
This protocol is adapted from established methods for fungal BGC expression.
-
Vector Construction:
-
Amplify the entire 'vio' gene cluster from the genomic DNA of the native producing fungus.
-
Alternatively, synthesize the codon-optimized gene cluster for A. oryzae.
-
Utilize a yeast-based recombination system (e.g., USER cloning or Gibson assembly) to clone the 'vio' cluster into an Aspergillus expression vector containing a selectable marker (e.g., pyrG or argB). The cluster should be placed under the control of a suitable promoter, such as the strong constitutive PgpdA promoter.
-
-
Protoplast Preparation from A. oryzae :
-
Inoculate A. oryzae spores into liquid Czapek-Dox medium and incubate for 16-20 hours at 30°C with shaking.
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl).
-
Resuspend the mycelia in a lytic enzyme solution (e.g., Yatalase or Glucanex) in the osmotic stabilizer and incubate at 30°C with gentle shaking until protoplasts are formed (typically 2-3 hours).
-
Separate the protoplasts from the mycelial debris by filtering through sterile glass wool.
-
Wash the protoplasts with the osmotic stabilizer and then with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 10 mM CaCl2).
-
Resuspend the protoplasts in STC buffer to a final concentration of 1 x 10^8 protoplasts/mL.
-
-
PEG-Mediated Transformation:
-
To 100 µL of the protoplast suspension, add 5-10 µg of the expression vector DNA.
-
Add 25 µL of PEG solution (e.g., 60% PEG 4000 in STC buffer) and mix gently.
-
Incubate on ice for 20 minutes.
-
Add 1 mL of PEG solution and mix gently. Incubate at room temperature for 20 minutes.
-
Add 10 mL of STC buffer and mix.
-
Plate the protoplast suspension onto selective agar medium (e.g., Czapek-Dox minimal medium without the auxotrophic supplement corresponding to the selectable marker).
-
Incubate at 30°C for 3-5 days until transformants appear.
-
-
Screening for this compound Production:
-
Inoculate positive transformants into a suitable production medium.
-
After 5-7 days of cultivation, extract the mycelia and/or the culture broth with an organic solvent such as ethyl acetate.
-
Evaporate the solvent and redissolve the extract in methanol.
-
Analyze the extract for the presence of this compound and its precursors using HPLC-DAD or LC-MS/MS.
-
Protocol 2: Precursor Feeding to Enhance this compound Production
-
Establish a culture of the this compound-producing strain (either the native organism or a heterologous host) in a suitable production medium.
-
Prepare a sterile stock solution of the precursor. As this compound is a polyketide, a simple precursor like sodium acetate can be used to boost the acetyl-CoA and subsequently the malonyl-CoA pool. For naphthopyranones, precursors from the shikimic acid pathway , such as shikimic acid itself or phenylalanine, may also enhance production.
-
Add the precursor to the culture at the beginning of the stationary phase of growth (idiophase), when secondary metabolism is typically induced. A typical starting concentration to test would be in the range of 1-10 mM.
-
Continue the fermentation for the desired period.
-
Extract and analyze the this compound production as described in Protocol 1, comparing the yield with and without precursor feeding.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for genetic engineering of this compound biosynthesis.
Caption: Logical troubleshooting flow for low this compound yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Heterologous production of fungal secondary metabolites in Aspergilli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Heterologous production of fungal secondary metabolites in Aspergilli [frontiersin.org]
- 6. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 8. resource.aminer.org [resource.aminer.org]
- 9. Analysis of the maximum theoretical yield for the synthesis of erythromycin precursors in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Large-Scale Production of Viomellein
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the large-scale production of viomellein, a polyketide secondary metabolite with potential therapeutic applications. The information is presented in a practical question-and-answer format to assist researchers in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale fermentation of Penicillium species for this compound production?
A1: Large-scale fungal fermentations, including those for this compound production, often face challenges related to maintaining optimal and homogenous culture conditions.[1][2] Key issues include:
-
Culture Pelleting and Morphology: The formation of dense mycelial pellets can limit nutrient and oxygen transfer to the inner cells, thereby reducing productivity.[1][2]
-
Process Scalability: Translating optimized lab-scale conditions to large industrial fermenters is often not linear. Changes in agitation, aeration, and shear stress can significantly impact fungal morphology and metabolite production.[1]
-
Maintaining Axenic Conditions: The risk of contamination by bacteria or other fungi increases with scale and can lead to batch failure.
Q2: What are the key nutritional factors influencing this compound production?
A2: The production of secondary metabolites like this compound is highly sensitive to the composition of the culture medium.[3] While specific optimal concentrations for this compound are not extensively published, general principles for Penicillium secondary metabolite production apply:
-
Carbon Source: The type and concentration of the carbon source are critical. Slowly metabolized sugars, such as lactose, can sometimes be more effective than glucose in promoting secondary metabolism by avoiding carbon catabolite repression.[3]
-
Nitrogen Source: Complex nitrogen sources like yeast extract and corn steep liquor often support robust growth and secondary metabolite synthesis.[4] The carbon-to-nitrogen ratio is a crucial parameter to optimize.
-
Precursors: The addition of specific precursors to the fermentation broth can enhance the yield of the target metabolite. For penicillin production, phenylacetic acid is a well-known precursor.[4] Identifying and supplementing potential precursors for the this compound biosynthetic pathway could be beneficial.
Q3: How can I monitor this compound production during fermentation?
A3: Regular sampling and analysis of the fermentation broth are essential for monitoring this compound titers. High-Performance Liquid Chromatography (HPLC) is a standard and effective method for this purpose.[5][6] Developing a reliable HPLC method with a suitable standard is crucial for accurate quantification.
Troubleshooting Guides
Low this compound Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Fermentation Parameters | Systematically optimize key parameters such as pH, temperature, and dissolved oxygen levels. For many Penicillium species, optimal temperatures for secondary metabolite production are often between 25-28°C.[4][7] The optimal pH can vary but is often in the slightly acidic to neutral range.[7] |
| Inappropriate Media Composition | Screen different carbon and nitrogen sources to identify the most suitable for this compound production.[3] Evaluate the effect of varying the concentrations of key nutrients and trace elements. Consider using complex media components known to induce secondary metabolism in Penicillium.[4] |
| Poor Fungal Morphology | To control pellet size and promote a more filamentous growth, experiment with different agitation speeds, inoculum densities, and the addition of microparticles to the medium.[1][2] |
| Strain Degeneration | High-yielding fungal strains can sometimes lose their productivity over successive generations.[8] It is advisable to go back to a cryopreserved stock culture to restart the inoculum train. |
Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Co-production of Related Secondary Metabolites | Penicillium species are known to produce a wide array of secondary metabolites.[9] Optimize fermentation conditions to specifically favor this compound production. This may involve adjusting the timing of nutrient feeds or the addition of specific inducers or repressors of other biosynthetic pathways. |
| Ineffective Purification Protocol | Develop a multi-step purification strategy. This may include liquid-liquid extraction from the fermentation broth followed by column chromatography (e.g., silica gel, reversed-phase).[10] Monitor fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound. |
| Degradation of this compound | Assess the stability of this compound under different pH and temperature conditions.[11][12][13] Ensure that purification steps are carried out under conditions that minimize degradation. |
Experimental Protocols
General Protocol for Shake Flask Fermentation of Penicillium for Secondary Metabolite Production
-
Inoculum Preparation:
-
Grow the Penicillium strain on a suitable agar medium (e.g., Potato Dextrose Agar) at 25°C for 5-7 days until sporulation is observed.
-
Harvest spores by adding sterile water (or a saline solution with a surfactant like Tween 80 to prevent clumping) to the plate and gently scraping the surface.
-
Adjust the spore concentration to a desired level (e.g., 10^6 - 10^7 spores/mL).
-
-
Fermentation:
-
Prepare the fermentation medium in baffled flasks to ensure adequate aeration. A typical medium for Penicillium might contain a carbon source (e.g., glucose, lactose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.[4][14]
-
Sterilize the medium by autoclaving.
-
Inoculate the sterile medium with the spore suspension.
-
Incubate the flasks on a rotary shaker at a specific temperature (e.g., 25-28°C) and agitation speed (e.g., 150-200 rpm) for a predetermined duration (e.g., 7-15 days).[4][15]
-
-
Sampling and Analysis:
-
Aseptically withdraw samples from the fermentation broth at regular intervals.
-
Separate the mycelium from the broth by filtration or centrifugation.
-
Extract the this compound from the broth using a suitable organic solvent (e.g., ethyl acetate, chloroform).[10]
-
Analyze the extract for this compound concentration using HPLC.
-
General Protocol for this compound Extraction and Purification
-
Extraction:
-
Acidify the cell-free fermentation broth to a pH of approximately 3.0.
-
Perform liquid-liquid extraction with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform. Repeat the extraction multiple times to ensure complete recovery.[10]
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Subject the dissolved extract to column chromatography. A silica gel column is a common first step for separating compounds based on polarity.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound. Further purification may be achieved using preparative HPLC if necessary.
-
General Protocol for HPLC Quantification of this compound
-
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.[5]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of fungal secondary metabolites.
-
Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid, e.g., 0.1% formic acid or acetic acid, to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C or 30°C, to ensure reproducible retention times.
-
Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound.
-
-
Quantification:
-
Prepare a standard stock solution of purified this compound of a known concentration.
-
Create a calibration curve by preparing a series of dilutions from the stock solution and injecting them into the HPLC.
-
Plot the peak area against the concentration to generate a linear regression.
-
Quantify the amount of this compound in the experimental samples by comparing their peak areas to the calibration curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatin-level regulation of biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. s4science.at [s4science.at]
- 6. researchgate.net [researchgate.net]
- 7. A study on the physicochemical parameters for Penicillium expansum growth and patulin production: effect of temperature, pH, and water activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degeneration of penicillin production in ethanol-limited chemostat cultivations of Penicillium chrysogenum: A systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. ikev.org [ikev.org]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. ema.europa.eu [ema.europa.eu]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of the antibacterial activity of Viomellein and xanthomegnin.
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Viomellein and xanthomegnin are two closely related naphthoquinone pigments produced by a variety of fungi, including species of Aspergillus, Penicillium, and the dermatophyte Trichophyton rubrum.[1][2] Both compounds have garnered interest for their biological activities, including their potential as antibacterial agents. This guide provides a comparative analysis of the antibacterial properties of this compound and xanthomegnin, presenting available experimental data, detailing methodologies for key experiments, and illustrating their proposed mechanism of action.
Quantitative Analysis of Antibacterial Activity
The antibacterial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium.[3] While data for this compound is available, specific MIC values for xanthomegnin against a broad range of bacterial species are not as readily found in publicly available literature, highlighting a gap for future research.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Xanthomegnin
| Compound | Bacterial Species | Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | - | 0.78 | [4] |
| This compound | Mycobacterium bovis BCG | - | Active | [5] |
| This compound | Mycobacterium smegmatis | - | Weakly Active | [5] |
| Xanthomegnin | Mycobacterium bovis BCG | - | Active | [5] |
| Xanthomegnin | Mycobacterium smegmatis | - | Weakly Active | [5] |
Note: The activity against Mycobacterium species was reported, but specific MIC values were not provided in the cited source.
Experimental Protocols
The determination of MIC values is crucial for assessing the antibacterial potential of compounds. The broth microdilution method is a standard and widely used technique for this purpose.
Broth Microdilution Method for MIC Determination
This protocol is a generalized procedure based on established methods for determining the MIC of natural products.
1. Preparation of Materials:
-
Test Compounds: Stock solutions of this compound and xanthomegnin are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Bacterial Strains: Pure cultures of the desired bacterial strains are grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).
-
Growth Medium: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
2. Inoculum Preparation:
-
A few colonies of the overnight bacterial culture are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is then diluted in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
A serial two-fold dilution of the test compound stock solution is prepared across the wells of the 96-well plate using the growth medium. This creates a gradient of decreasing compound concentrations.
-
A positive control well (containing bacteria and medium but no compound) and a negative control well (containing medium only) are included on each plate.
-
The standardized bacterial inoculum is added to each well (except the negative control).
-
The plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Mechanism of Antibacterial Action
This compound and xanthomegnin belong to the naphthoquinone class of compounds. The antibacterial mechanism of naphthoquinones is generally attributed to their ability to induce oxidative stress and disrupt essential cellular processes.
The proposed mechanism involves the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. This occurs through the redox cycling of the quinone moiety of the molecule. The accumulation of ROS can lead to widespread damage to cellular components, including DNA, proteins, and lipids, ultimately resulting in bacterial cell death. Additionally, naphthoquinones can interfere with the bacterial electron transport chain, disrupting cellular respiration and energy production. They may also act as intercalating agents, binding to bacterial DNA and inhibiting replication and transcription.
Conclusion
This compound demonstrates significant antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. As a close structural analog, xanthomegnin is also known to possess antibacterial properties, though a comprehensive profile of its activity across various bacterial species is less documented. The primary mechanism of action for these naphthoquinones is believed to be the induction of oxidative stress through the generation of reactive oxygen species, leading to cellular damage and bacterial death.
Further research is warranted to fully elucidate the antibacterial spectrum and potency of xanthomegnin and to investigate the specific molecular targets and signaling pathways affected by both this compound and xanthomegnin in bacteria. Such studies will be invaluable for the potential development of these natural compounds as novel antibacterial agents.
References
- 1. Detection of xanthomegnin in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Rational Design of Natural Xanthones Against Gram‐negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Viomellein versus other mycotoxins: a comparative toxicity study.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of viomellein and other significant mycotoxins, namely ochratoxin A, citrinin, and penicillic acid. While quantitative data for this compound remains limited, this document summarizes the current understanding of its toxicological profile in relation to its more extensively studied counterparts. The information presented herein is intended to support research efforts and drug development initiatives by highlighting key toxicological endpoints and the methodologies used to assess them.
Comparative Toxicity Profile of Selected Mycotoxins
The following table summarizes the available toxicological data for this compound, ochratoxin A, citrinin, and penicillic acid. It is important to note the current gap in quantitative data for this compound, underscoring the need for further research to fully characterize its toxic potential.
| Mycotoxin | Primary Target Organs | General Toxicity | Apoptosis Induction | Oxidative Stress Induction | IC50 Values |
| This compound | Kidneys, Liver | Nephrotoxic, Hepatotoxic.[1] | Data not available | Data not available | Data not available |
| Ochratoxin A | Kidneys, Liver, Immune System, Nervous System | Nephrotoxic, Hepatotoxic, Immunotoxic, Neurotoxic, Carcinogenic.[2][3][4] | Induces apoptosis in various cell types. | Induces oxidative stress through the generation of reactive oxygen species (ROS). | Cell type and time-dependent; e.g., reported in the low µM range in some studies. |
| Citrinin | Kidneys, Liver | Nephrotoxic, Hepatotoxic, potentially Carcinogenic.[5][6] | Induces apoptosis via caspase activation.[5] | Triggers oxidative stress by increasing ROS production.[5][7] | Cell type and time-dependent; e.g., reported in the µM range in various cell lines. |
| Penicillic Acid | Immune System, potentially carcinogenic | Cytotoxic, Carcinogenic, inhibits protein and RNA synthesis.[8][9] | Induces apoptosis. | Can induce oxidative stress. | ED50 for protein synthesis inhibition reported as 0.18 mM in rat alveolar macrophages.[8] |
Note: IC50 (half-maximal inhibitory concentration) and ED50 (median effective dose) values are highly dependent on the cell line, exposure time, and specific assay conditions. The values provided are for comparative context and may not be directly transferable across different experimental setups.
Key Mechanistic Pathways in Mycotoxin-Induced Toxicity
Mycotoxins often exert their toxic effects through the induction of apoptosis (programmed cell death) and oxidative stress. The following diagrams illustrate the generalized signaling pathways involved.
Caption: Generalized signaling pathways of mycotoxin-induced apoptosis.
Caption: Mechanism of mycotoxin-induced oxidative stress and cellular damage.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of mycotoxin toxicity. The following are standard protocols for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Mycotoxin Treatment: Expose the cells to various concentrations of the mycotoxins (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assessment: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with mycotoxins, then lyse the cells to release cellular contents.
-
Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C to allow for substrate cleavage by active caspase-3.
-
Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
Data Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells.
Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular production of ROS using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Loading: Incubate cells with DCFH-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
Mycotoxin Treatment: Expose the cells to the mycotoxins.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Quantify the increase in ROS production relative to control cells.
Experimental Workflow for Comparative Toxicity Assessment
The following diagram outlines a logical workflow for a comprehensive comparative toxicity study of mycotoxins.
Caption: A streamlined workflow for comparative mycotoxin toxicity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Mycotoxin prevention and control in foodgrains - Toxigenic aspergillus and penicillium species [fao.org]
- 3. Production and Scavenging of Reactive Oxygen Species and Redox Signaling during Leaf and Flower Senescence: Similar But Different - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penicillium - All about toxins [allabouttoxins.com]
- 6. Production of xanthomegnin and this compound by species of Aspergillus correlated with mycotoxicosis produced in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycotoxicoses in veterinary medicine: Aspergillosis and penicilliosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. studiesinmycology.org [studiesinmycology.org]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Co-occurrence and Comparative Analysis of Viomellein and Ochratoxin A in Barley: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two mycotoxins, viomellein and ochratoxin A, with a focus on their co-occurrence in barley. It aims to equip researchers with the necessary data and methodologies for their detection and analysis. While data on ochratoxin A is extensive, information on this compound, particularly in direct comparison, is limited. This guide synthesizes the available scientific literature to present a comprehensive picture, highlighting areas where further research is needed.
Introduction to this compound and Ochratoxin A
This compound and ochratoxin A are secondary metabolites produced by various species of fungi, primarily from the Penicillium and Aspergillus genera, which can contaminate a wide range of food commodities, including barley.[1] Their presence in food and feed is a significant concern for human and animal health due to their toxic properties.
Ochratoxin A (OTA) is a potent nephrotoxin, meaning it can cause kidney damage.[1] It also exhibits carcinogenic, teratogenic (causing birth defects), and immunotoxic effects. Due to its widespread occurrence and toxicity, maximum permissible levels for OTA in various foodstuffs, including unprocessed cereals like barley, have been established by regulatory bodies in many countries.
This compound , a naphthoquinone mycotoxin, has also been identified as a nephrotoxin.[1] Research on this compound is less extensive compared to ochratoxin A, and it is not as widely regulated. However, its co-occurrence with other nephrotoxic mycotoxins like ochratoxin A and citrinin in barley suggests a potential for synergistic toxic effects.[1]
Co-occurrence and Quantitative Data in Barley
The simultaneous presence of multiple mycotoxins in a single commodity is a common phenomenon and poses a complex challenge for food safety. Limited studies have specifically investigated the co-occurrence of this compound and ochratoxin A in barley.
One key study identified both mycotoxins in a batch of barley associated with mycotoxic porcine nephropathy.[1] This highlights the real-world relevance of their co-contamination. The quantitative data from this study, along with typical concentration ranges for ochratoxin A found in other surveys of barley, are presented below. It is important to note the scarcity of quantitative data for this compound in barley, with the value presented below being from a single reported case.
| Mycotoxin | Concentration Range in Barley | Notes |
| This compound | ~ 1 mg/kg | Based on a single report of naturally contaminated barley.[1] Further studies are needed to establish a typical concentration range. |
| Ochratoxin A | Typically < 5 µg/kg, but can reach higher levels | Levels are highly variable depending on geographical location, climate conditions, and storage practices. Many countries have set maximum limits around 5 µg/kg for unprocessed barley. |
Comparative Analysis: Experimental Protocols
This protocol is based on the methodology described for the analysis of this compound and xanthomegnin in barley.[1]
3.1.1. Extraction
-
Weigh a representative sample of ground barley (e.g., 50 g).
-
Extract the sample with chloroform in a high-speed blender.
-
Filter the extract through a fluted filter paper.
3.1.2. Clean-up (Liquid-Liquid Partitioning)
-
Evaporate the chloroform extract to dryness under reduced pressure.
-
Partition the residue between hexane and a mixture of acetone and water.
-
Collect the acetone-water phase containing the this compound.
-
Evaporate the acetone-water phase to dryness.
3.1.3. Determination by Thin-Layer Chromatography (TLC)
-
Redissolve the residue in a small, known volume of a suitable solvent (e.g., chloroform).
-
Spot a known volume of the sample extract and a this compound standard onto a silica gel TLC plate.
-
Develop the plate in a suitable solvent system (e.g., toluene-ethyl acetate-formic acid).
-
Visualize the separated spots under UV light.
-
Compare the retention factor (Rf) and fluorescence of the sample spot with the standard to identify and semi-quantify this compound.
This protocol is a generalized procedure based on modern, highly sensitive, and specific methods for mycotoxin analysis in cereals.
3.2.1. Extraction
-
Weigh 5 g of finely ground and homogenized barley sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of an extraction solvent, typically a mixture of acetonitrile and water (e.g., 80:20, v/v), sometimes with a small percentage of formic or acetic acid to improve extraction efficiency.
-
Shake vigorously for a specified time (e.g., 30-60 minutes) using a mechanical shaker.
-
Centrifuge the sample at a high speed (e.g., 4000 rpm for 10 minutes) to separate the solid material.
3.2.2. Clean-up (Immunoaffinity Column)
-
Dilute a portion of the supernatant from the extraction step with a phosphate-buffered saline (PBS) solution.
-
Pass the diluted extract through an immunoaffinity column (IAC) specific for ochratoxin A. The antibodies in the column will bind to the OTA.
-
Wash the IAC with water or PBS to remove interfering matrix components.
-
Elute the ochratoxin A from the column using a small volume of methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase for LC-MS/MS analysis.
3.2.3. Determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for ochratoxin A.
-
Quantification: Based on a matrix-matched calibration curve prepared using certified ochratoxin A standards.
-
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for the analysis of this compound and ochratoxin A in barley.
Caption: Workflow for the analysis of this compound in barley.
Caption: Workflow for the analysis of ochratoxin A in barley.
The following diagrams depict the known and proposed signaling pathways for the toxicity of ochratoxin A and this compound.
Caption: Simplified signaling pathway of ochratoxin A toxicity.
Caption: Proposed toxicity pathway of this compound based on quinone chemistry.
Conclusion and Future Perspectives
The co-occurrence of this compound and ochratoxin A in barley presents a potential health risk that warrants further investigation. While robust analytical methods and a considerable body of toxicological data exist for ochratoxin A, this compound remains a comparatively understudied mycotoxin.
Future research should focus on:
-
Surveillance: Conducting broader surveys to determine the prevalence and concentration of this compound in barley and other cereals, and to better understand its co-occurrence with ochratoxin A and other mycotoxins.
-
Analytical Method Development: Developing and validating a sensitive and reliable multi-mycotoxin method, preferably using LC-MS/MS, for the simultaneous detection of this compound, ochratoxin A, and other relevant mycotoxins in complex matrices like barley.
-
Toxicology: Investigating the toxicological profile of this compound in more detail, including its specific mechanisms of action and its potential for synergistic or additive toxic effects when present with other mycotoxins like ochratoxin A.
By addressing these research gaps, the scientific community can better assess the risks associated with the co-contamination of barley by these two nephrotoxic mycotoxins and develop more effective strategies for ensuring food and feed safety.
References
Viomellein's Antibacterial Efficacy Against Gram-Positive Bacteria: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Viomellein's Performance with Alternative Antibiotics Supported by Experimental Data.
This guide provides a comprehensive analysis of the antibacterial efficacy of this compound against Gram-positive bacteria, comparing its performance with established antibiotics. The information is intended to assist researchers and professionals in drug development in evaluating its potential as a novel antimicrobial agent.
Executive Summary
This compound, a naturally occurring naphthopyranone compound, demonstrates significant antibacterial activity against a range of Gram-positive bacteria, including clinically relevant species such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis.[1] Notably, its efficacy is not compromised by penicillinase, indicating a mechanism of action distinct from beta-lactam antibiotics.[1] This guide presents a comparative analysis of this compound's in vitro activity, primarily focusing on Minimum Inhibitory Concentration (MIC) values, alongside those of widely used antibiotics against similar Gram-positive strains.
Comparative Analysis of Antibacterial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and a selection of comparator antibiotics against key Gram-positive bacteria. Lower MIC values indicate greater potency.
| Antibiotic | Target Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Staphylococcus aureus | 0.78 | - | - |
| Vancomycin | Staphylococcus aureus | ≤0.5 - 2 | 1 | 1 |
| Staphylococcus epidermidis | ≤4 - ≥32 | - | - | |
| Bacillus subtilis | 4 | - | - | |
| Ceftobiprole | Staphylococcus aureus (MSSA) | - | 0.5 | 0.5 |
| Staphylococcus aureus (MRSA) | - | 1 - 2 | 2 | |
| Staphylococcus epidermidis | - | 1 | 2 | |
| Ceftaroline | Staphylococcus aureus (MSSA) | - | 0.25 | 0.25 |
| Staphylococcus aureus (MRSA) | ≤1 - 2 | 0.5 - 1 | 1 - 2 | |
| Telavancin | Staphylococcus aureus (MSSA & MRSA) | 0.06 - 0.5 | 0.03 | 0.06 |
| Dalbavancin | Staphylococcus aureus | ≤0.007 - 0.125 | 0.06 | 0.12 |
| Staphylococcus epidermidis | 0.006 - 0.125 | - | - | |
| Oritavancin | Staphylococcus aureus | 0.03 - 1 | 0.03 | 0.06 |
| Omadacycline | Staphylococcus aureus | 0.25 - 0.5 | 0.12 | 0.12 - 0.25 |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a synthesis from multiple sources for comparative purposes. A hyphen (-) indicates that specific data was not available in the reviewed sources.
Experimental Protocols
The data presented in this guide is based on standardized in vitro susceptibility testing methods. The following are detailed methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of Antibiotic: The antibiotic is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a microtiter plate. A range of concentrations is prepared to determine the inhibitory threshold.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and medium but no antibiotic) and a sterility control well (containing only medium) are included. The plate is then incubated at 35-37°C for 16-20 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is performed as a subsequent step to the MIC test.
Protocol:
-
Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from the wells of the MIC plate that show no visible growth.
-
Plating on Agar: The aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain the antibiotic.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the agar plates.
Visualizations
Experimental Workflow for Antibacterial Efficacy Testing
Caption: Workflow for determining MIC and MBC of antibacterial compounds.
Comparative Mechanisms of Action
Caption: Comparison of antibacterial mechanisms of action.
References
Unveiling Potential Cross-Reactivity: A Comparative Guide on Viomellein in Mycotoxin Immunoassays
For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate mycotoxin detection. This guide explores the potential cross-reactivity of the mycotoxin viomellein in immunoassays designed for other common mycotoxins, providing a framework for evaluating assay performance and interpreting results.
This compound, a toxic fungal metabolite produced by several species of Aspergillus and Penicillium, is a quinone-containing mycotoxin that can co-occur with other mycotoxins in contaminated agricultural commodities. Its structural characteristics raise questions about its potential to interfere with immunoassays targeting other mycotoxins, particularly those with structural similarities. However, a comprehensive review of publicly available scientific literature reveals a significant data gap: there is a lack of specific experimental studies quantifying the cross-reactivity of this compound in commercially available or research-based immunoassays for other mycotoxins.
This guide will delve into the principles of immunoassay cross-reactivity, present a general experimental protocol for its determination, and discuss the structural basis for potential cross-reactivity of this compound.
Understanding Immunoassay Cross-Reactivity
Immunoassays, such as the widely used Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of an antibody to its target antigen (in this case, a mycotoxin). Cross-reactivity occurs when a substance other than the target analyte binds to the antibody, leading to a false-positive result or an overestimation of the target mycotoxin's concentration. The degree of cross-reactivity is typically expressed as a percentage, calculated using the concentrations of the target mycotoxin and the cross-reacting substance that produce the same signal intensity.
Potential for this compound Cross-Reactivity: A Structural Perspective
While direct experimental data is lacking, the chemical structure of this compound suggests a potential for cross-reactivity in certain immunoassays. This compound is a dimeric naphthoquinone. If an antibody used in an immunoassay for another mycotoxin was generated using an immunogen that shares structural motifs with this compound, cross-reactivity is a theoretical possibility. For instance, antibodies raised against other quinone-based mycotoxins could potentially recognize this compound.
The following diagram illustrates the logical relationship between this compound's structural class and its potential for immunoassay interference.
Caption: Logical diagram illustrating how structural similarity of this compound to other mycotoxins could lead to potential cross-reactivity in immunoassays.
Comparative Data on Mycotoxin Immunoassays
While specific data for this compound is unavailable, the following table provides an overview of common mycotoxins and the known cross-reactivity of some of their structurally related compounds in commercially available immunoassays. This serves as a reference to highlight the importance of validating assay specificity.
| Target Mycotoxin | Immunoassay Type | Commonly Cross-Reacting Compounds | Cross-Reactivity (%) |
| Ochratoxin A | Competitive ELISA | Ochratoxin B | 1-10% |
| Ochratoxin C | 50-150% | ||
| Aflatoxin B1 | Competitive ELISA | Aflatoxin B2 | 20-60% |
| Aflatoxin G1 | 30-80% | ||
| Aflatoxin G2 | 10-40% | ||
| Deoxynivalenol | Competitive ELISA | 3-Acetyl-DON | 10-120% |
| 15-Acetyl-DON | 10-130% | ||
| This compound | N/A | Data Not Available | N/A |
Note: Cross-reactivity percentages can vary significantly between different antibody batches and commercial kits. The data presented are illustrative examples.
Experimental Protocols: Determining Cross-Reactivity via Competitive ELISA
The following is a generalized protocol for a direct competitive ELISA, a common format used for mycotoxin analysis and for determining cross-reactivity.
Objective: To determine the percentage of cross-reactivity of a non-target mycotoxin (e.g., this compound) in an immunoassay for a target mycotoxin.
Materials:
-
Microtiter plate pre-coated with antibodies specific to the target mycotoxin.
-
Standard solutions of the target mycotoxin at various known concentrations.
-
Standard solutions of the potentially cross-reacting mycotoxin (e.g., this compound) at various known concentrations.
-
Enzyme-conjugated target mycotoxin (tracer).
-
Wash buffer (e.g., PBS with Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Microplate reader.
Workflow:
The principle of a competitive ELISA is illustrated in the diagram below.
Comparative study of Viomellein production in different Penicillium species.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of viomellein production across different species of the genus Penicillium. This compound is a naphthoquinone mycotoxin with noted antibacterial and toxic properties, making its study relevant for both drug discovery and food safety. This document summarizes quantitative data on this compound yields, details the experimental protocols for its quantification, and illustrates the proposed biosynthetic pathway.
Quantitative Production of this compound
The production of this compound varies significantly among different Penicillium species. While some species are known producers, others have not been shown to synthesize this compound in significant quantities. The following table summarizes the available quantitative data for this compound production in selected Penicillium species.
| Penicillium Species | This compound Production (mg/g of culture) | Reference |
| Penicillium viridicatum | 0.2 - 0.4 | [1] |
| Penicillium cyclopium | 0.06 | [1] |
| Penicillium chrysogenum | No significant production reported | - |
| Penicillium citrinum | No significant production reported | - |
Note: The data for P. viridicatum and P. cyclopium is based on the analysis of multiple isolates, with the reported values representing the range of production in positive isolates. For P. chrysogenum and P. citrinum, extensive literature searches did not yield evidence of significant this compound production; these species are primarily known for producing other secondary metabolites such as penicillin and citrinin, respectively.
Experimental Protocols
The quantification of this compound from Penicillium cultures is crucial for comparative studies. The following is a detailed methodology for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC), a widely accepted and accurate method.
Fungal Culture and Inoculation
-
Media Preparation: Prepare a suitable liquid or solid substrate medium for fungal growth. For example, rice can be used as a solid substrate. Autoclave the medium to ensure sterility.
-
Inoculation: Inoculate the sterile medium with spores of the desired Penicillium species.
-
Incubation: Incubate the cultures under appropriate conditions of temperature and humidity for a sufficient period to allow for fungal growth and secondary metabolite production (e.g., 14-21 days at 25°C in the dark).
Extraction of this compound
-
Homogenization: Homogenize the fungal culture (mycelium and substrate) with a suitable solvent. Chloroform is an effective solvent for extracting this compound.
-
Filtration: Filter the homogenate to separate the solvent extract from the solid fungal mass.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.
-
Sample Preparation for HPLC: Redissolve the crude extract in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
HPLC System: Utilize an HPLC system equipped with a C18 reverse-phase column and a UV-Vis or Diode Array Detector (DAD).
-
Mobile Phase: A suitable mobile phase for the separation of this compound could be a gradient of acetonitrile and water, both containing a small percentage of an acid like formic acid to improve peak shape. A new mobile phase of toluene and acetic acid has also been shown to effectively separate this compound and related compounds.[2][3]
-
Detection: Set the detector to monitor the absorbance at the wavelength of maximum absorbance for this compound (typically around 380 nm).
-
Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. Inject the prepared sample extracts and the standards into the HPLC system. The concentration of this compound in the samples can be determined by comparing the peak area of this compound in the sample chromatogram to the standard curve.
Visualizing the Process and Pathways
To better understand the experimental workflow and the underlying biological processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for this compound extraction and quantification.
Caption: Proposed biosynthetic pathway for this compound in Penicillium.
References
- 1. Production of xanthomegnin and this compound by isolates of Aspergillus ochraceus, Penicillium cyclopium, and Penicillium viridicatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Naphthoquinone Mycotoxins and Taxonomy of Penicillium viridicatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of Naphthoquinone Mycotoxins and Taxonomy of Penicillium viridicatum - PMC [pmc.ncbi.nlm.nih.gov]
Viomellein vs. Conventional Antibiotics: A Comparative Efficacy Analysis Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Viomellein, a naturally derived naphthoquinone, against the pathogenic bacterium Staphylococcus aureus, benchmarked against a range of conventional antibiotics. The emergence of antibiotic-resistant strains of S. aureus, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel antimicrobial compounds. This compound, a red pigment produced by several fungal species, has demonstrated potent antibacterial activity against Gram-positive bacteria, including S. aureus.[1][2] This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to aid in the evaluation of this compound as a potential therapeutic agent.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism. The available data for this compound and a selection of conventional antibiotics against S. aureus are presented below. It is important to note that the MIC values for conventional antibiotics can vary significantly depending on the specific strain of S. aureus (e.g., methicillin-susceptible S. aureus [MSSA] vs. MRSA) and the testing methodology.
Disclaimer: The following tables present MIC data compiled from various studies. The data for this compound and conventional antibiotics were not obtained from a single, direct comparative study. Therefore, these values should be interpreted as indicative rather than as a direct head-to-head comparison.
| Compound | Staphylococcus aureus Strain | MIC (µg/mL) |
| This compound | Not Specified | 0.78 |
Table 1: Minimum Inhibitory Concentration of this compound against Staphylococcus aureus.
| Antibiotic Class | Antibiotic | S. aureus Strain(s) | Typical MIC Range (µg/mL) |
| β-Lactams | Oxacillin | MSSA | 0.12 - 2 |
| MRSA | ≥ 4 (Resistant) | ||
| Cefazolin | MSSA | 0.25 - 2 | |
| Ceftaroline | MRSA | 0.25 - 2 | |
| Glycopeptides | Vancomycin | MSSA & MRSA | 0.5 - 2 |
| Lipopeptides | Daptomycin | MSSA & MRSA | 0.25 - 1 |
| Oxazolidinones | Linezolid | MSSA & MRSA | 1 - 4 |
| Tetracyclines | Doxycycline | MSSA & MRSA | 0.12 - 4 |
| Lincosamides | Clindamycin | MSSA & MRSA | 0.06 - >256 (Resistance is common) |
| Sulfonamides | Trimethoprim/Sulfamethoxazole | MSSA & MRSA | 0.5/9.5 - 4/76 |
Table 2: Typical Minimum Inhibitory Concentration Ranges of Conventional Antibiotics against Staphylococcus aureus.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the standard protocols for key in vitro assays used to determine the efficacy of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of S. aureus is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Zone of Inhibition Assay: Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
-
Inoculum Preparation: A standardized suspension of S. aureus is swabbed uniformly across the surface of a Mueller-Hinton agar plate.
-
Disk Application: A sterile paper disk containing a known concentration of the test compound is placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Measurement: The diameter of the clear zone of no bacterial growth around the disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the antimicrobial agent.
Time-Kill Curve Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum and Antimicrobial Agent Preparation: A standardized bacterial suspension (e.g., 10^5 - 10^6 CFU/mL) is prepared in a suitable broth medium containing the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.
Visualizations
Mechanism of Action Overview
The following diagram illustrates the distinct primary mechanisms of action of this compound and major classes of conventional antibiotics against Staphylococcus aureus.
Caption: Overview of antibacterial mechanisms.
Experimental Workflow for Efficacy Testing
The logical flow of in vitro experiments to compare the efficacy of antimicrobial compounds is depicted below.
Caption: In vitro antimicrobial efficacy testing workflow.
Conclusion
This compound demonstrates promising in vitro activity against Staphylococcus aureus with a reported MIC of 0.78 µg/mL. This level of potency is comparable to or greater than that of several conventional antibiotics, particularly against resistant strains. However, a significant gap in the current literature is the lack of direct, head-to-head comparative studies evaluating the zone of inhibition and time-kill kinetics of this compound against a comprehensive panel of conventional antibiotics. The detailed experimental protocols provided in this guide are intended to facilitate such future research. Further investigation into the efficacy, safety, and mechanism of action of this compound is warranted to fully assess its potential as a novel therapeutic agent in the fight against Staphylococcus aureus infections.
References
For researchers, scientists, and drug development professionals, a comprehensive comparative review of Viomellein and related naphthoquinones reveals a landscape of potent biological activities, from antibacterial and antifungal efficacy to promising cytotoxic effects against cancer cell lines. This guide synthesizes available quantitative data, details experimental methodologies, and visualizes key signaling pathways to offer a clear and objective comparison of these compounds' performance.
Naphthoquinones, a class of organic compounds derived from naphthalene, are widely distributed in nature and are known for their diverse biological activities. Among these, this compound, a dimeric naphthoquinone produced by various fungi, and its structural relatives such as Xanthomegnin, Vioxanthin, Plumbagin, and Lawsone, have garnered significant interest for their potential therapeutic applications. This review provides a comparative analysis of their biological activities, supported by experimental data, to aid in the evaluation of their drug development potential.
Cytotoxic Activities: A Battleground Against Cancer Cells
The cytotoxic potential of this compound and its analogs against various cancer cell lines is a key area of investigation. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, serves as a critical metric for comparison.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | A549 | Lung Carcinoma | 42.0 - >50 | [1] |
| S. aureus | N/A | 1.6 - 3.2 | [1] | |
| Plumbagin | A549 | Non-small Cell Lung Cancer | 10.3 | [2] |
| H292 | Non-small Cell Lung Cancer | 7.3 | [2] | |
| H460 | Non-small Cell Lung Cancer | 6.1 | [2] | |
| SGC-7901 | Gastric Cancer | 2.5 - 40 | [3] | |
| MKN-28 | Gastric Cancer | 2.5 - 40 | [3] | |
| AGS | Gastric Cancer | 2.5 - 40 | [3] | |
| MDA-MB-231SA | Breast Cancer | 14.7 | [4] | |
| HPAF-II | Pancreatic Cancer | 1.33 µg/mL | [5] | |
| AsPC-1 | Pancreatic Cancer | 0.98 µg/mL | [5] | |
| A2780 | Ovarian Cancer | 0.56 µg/mL | [5] | |
| PC3 | Prostate Cancer | 0.93 µg/mL | [5] | |
| 4T1 | Breast Adenocarcinoma | 0.74 µg/mL | [5] | |
| Lawsone | SCC-9 | Oral Squamous Cell Carcinoma | 56.74 | [6] |
| B16-F10 | Murine Melanoma | 66.42 | [6] | |
| Hep-G2 | Hepatocellular Carcinoma | 76.69 | [6] | |
| HT-29 | Colorectal Adenocarcinoma | 129.0 | [6] | |
| Vioxanthin | MCF-7 | Breast Cancer | ~13.3 (at 8 µg/mL) | [7] |
Antimicrobial Activities: A Shield Against Pathogens
The escalating threat of antimicrobial resistance has spurred the search for novel agents. This compound and related naphthoquinones have demonstrated significant antibacterial and antifungal properties, with their efficacy measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Citation |
| This compound | Staphylococcus aureus | 0.78 | [1] |
| Plumbagin | Staphylococcus aureus | 1.56 | [7][8] |
| Staphylococcus aureus | 5 | [9] | |
| Staphylococcus aureus | 4 | [10] | |
| Lawsone | Fusarium oxysporum | 12 | [11][12] |
| Aspergillus flavus | 50 | [11][12] | |
| Xanthomegnin | Gram-positive bacteria | 0.2 - 8.3 | [13] |
Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) | Citation |
| This compound | Candida albicans | 6.25 | [1] |
| Plumbagin | Candida albicans | 0.78 | [7][8] |
| Candida albicans | 5 | [9] | |
| Aspergillus fumigatus | ≥ 8 µM | [14] | |
| Plant pathogenic fungi | 4.8 - 56.6 | [15] | |
| Lawsone | Candida albicans | 0.31 - >5 | [16] |
| Candida glabrata | 0.31 - >5 | [16] | |
| Dermatophytes | 5 - 10 | [17] | |
| Xanthomegnin | Trichophyton rubrum | 8 | [18] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.[19][20]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[21][22]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[14]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).[21]
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[14]
Signaling Pathways: Unraveling the Mechanisms of Action
Understanding the molecular mechanisms by which these naphthoquinones exert their biological effects is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways involved.
Naphthoquinone-Induced Oxidative Stress
Naphthoquinones are known to induce oxidative stress through the generation of reactive oxygen species (ROS). This can lead to cellular damage and trigger various signaling cascades.[23][24]
References
- 1. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Tumor Cells Interacting with Stromal Cells by Xanthones Isolated from a Costa Rican Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of xanthomegnin and this compound by species of Aspergillus correlated with mycotoxicosis produced in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis: Molecular mechanisms, regulation and role in pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of xanthomegnin in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What Do We Know about Antimicrobial Activity of Astaxanthin and Fucoxanthin? [mdpi.com]
- 13. Violacein and its antifungal activity: comments and potentialities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ejabf.journals.ekb.eg [ejabf.journals.ekb.eg]
- 15. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 16. journal.waocp.org [journal.waocp.org]
- 17. Fungal Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of visual and spectrophotometric methods of MIC endpoint determinations by using broth microdilution methods to test five antifungal agents, including the new triazole D0870 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Fucoxanthin-An Antibacterial Carotenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. medic.upm.edu.my [medic.upm.edu.my]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Simultaneous Detection of Viomellein and Citrinin
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for the concurrent quantification of the mycotoxins Viomellein and Citrinin, complete with experimental protocols and performance data.
Method Comparison: HPLC-FLD vs. LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the superior technique for the simultaneous analysis of a wide range of mycotoxins, offering high sensitivity and selectivity.[1][2][3] In contrast, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a well-established and cost-effective method, particularly suitable for mycotoxins with natural fluorescence like citrinin.[4] However, for a compound like this compound, which does not exhibit strong native fluorescence, derivatization would be necessary for sensitive detection by HPLC-FLD, adding complexity to the analytical workflow.
A direct comparison highlights the advantages of LC-MS/MS in specificity and sensitivity, reducing the likelihood of false positives that can occur with HPLC-FLD, especially in complex matrices.[5]
Quantitative Performance Data
The following table summarizes typical performance parameters for the analysis of Citrinin using both HPLC-FLD and LC-MS/MS, based on published validation data. As no specific data for a validated simultaneous method including this compound is available, these values provide an expected baseline for a combined method.
| Parameter | HPLC-FLD (for Citrinin) | LC-MS/MS (for Citrinin) |
| Limit of Detection (LOD) | 0.5 - 3 ng/g[6] | 0.1 - 0.5 µg/kg[5] |
| Limit of Quantification (LOQ) | 1 - 10 ng/g[6] | 0.3 - 2.5 µg/kg[5][7] |
| Recovery | 80 - 110%[6] | 70 - 120%[7][8] |
| **Linearity (R²) ** | ≥ 0.999[9] | ≥ 0.99[8] |
| Precision (RSDr) | < 10% | 6.4 - 14.6%[7] |
Experimental Protocols
Detailed methodologies for the extraction, clean-up, and analysis of citrinin are well-documented. A generic workflow adaptable for the simultaneous detection of this compound and citrinin using LC-MS/MS is presented below.
Sample Preparation (General for Grains)
-
Extraction: A representative sample (e.g., 25 g of finely ground grain) is extracted with a suitable solvent mixture, such as acetonitrile/water (80:20, v/v), by shaking for a specified time (e.g., 60 minutes).
-
Clean-up: The crude extract is then purified to remove interfering matrix components. Immunoaffinity columns (IAC) specific for citrinin can be used, or a more generic solid-phase extraction (SPE) with a sorbent like C18 may be employed for a multi-analyte method. For LC-MS/MS analysis, a simple "dilute-and-shoot" approach, where the extract is diluted before injection, can also be effective.[2]
LC-MS/MS Method for Simultaneous Analysis
This proposed method is based on typical conditions for multi-mycotoxin analysis and would require specific optimization and validation for this compound and citrinin.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution with water (A) and methanol or acetonitrile (B), both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure optimal detection of both analytes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for both this compound and citrinin would need to be determined by infusing pure standards.
-
Ion Source Parameters: Optimized source temperature, gas flows, and capillary voltage.
-
HPLC-FLD Method (for Citrinin)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Fluorescence Detection:
-
Excitation Wavelength: ~331 nm
-
Emission Wavelength: ~521 nm
-
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the validation of an analytical method for mycotoxin detection.
Caption: A flowchart outlining the key stages in the development and validation of an analytical method.
Signaling Pathway of Mycotoxin-Induced Nephrotoxicity
While the precise signaling pathways for this compound are not as extensively studied as for other mycotoxins, both this compound and citrinin are known to be nephrotoxic. The diagram below illustrates a simplified, generalized pathway of how these mycotoxins can induce kidney damage.
Caption: A simplified diagram illustrating the proposed mechanism of mycotoxin-induced kidney damage.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Development and Comparison of Two Multiresidue Methods for the Determination of 17 Aspergillus and Fusarium Mycotoxins in Cereals Using HPLC-ESI-TQ-MS/MS [frontiersin.org]
- 3. Overview of Recent Liquid Chromatography Mass Spectrometry-Based Methods for Natural Toxins Detection in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies [mdpi.com]
- 5. journal.standard.ac.ir [journal.standard.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fimek.edu.rs [fimek.edu.rs]
- 9. Istanbul University Press [iupress.istanbul.edu.tr]
Safety Operating Guide
Navigating the Safe Disposal of Viomellein: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like the mycotoxin Viomellein is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is paramount in building a culture of safety and trust in all laboratory operations.
Core Principles of this compound Disposal
The safe disposal of this compound, like other mycotoxins, hinges on the principle of inactivation. This involves treating the mycotoxin with chemical or physical methods to render it non-toxic before it enters the waste stream. It is crucial to consult your institution's Environmental Health and Safety (EHS) office and refer to local and national regulations for hazardous waste management, as requirements can vary.[1][2][3][4]
Quantitative Data on Mycotoxin Inactivation
While specific quantitative data for this compound inactivation may not be readily available, the following table summarizes the efficacy of common inactivation methods on various mycotoxins. This data serves as a valuable reference for selecting an appropriate disposal protocol for this compound, which belongs to the same class of compounds.
| Inactivation Method | Target Mycotoxin(s) | Efficacy/Conditions | Reference(s) |
| Chemical Inactivation | |||
| 2.5% Sodium Hypochlorite (NaOCl) + 0.25N Sodium Hydroxide (NaOH) | T-2 mycotoxin, Brevetoxin, Microcystin, Tetrodotoxin | Complete inactivation after 4 hours of soaking for liquid samples, spills, and non-burnable waste.[5] | [5][6] |
| 1% Sodium Hypochlorite (NaOCl) | Saxitoxin, Tetrodotoxin, Ricin, Botulinum toxin, Staphylococcal Enterotoxins B (SEB) | Effective for working solutions, equipment, and spills with a 30-minute exposure. | [6] |
| Sodium Hypochlorite (Bleach) | Aflatoxins | 30 minutes of contact time with liquid bleach for inactivation. | |
| Ozonation | Various mycotoxins | Effective in decontaminating animal feeds, but health effects of degradation products are a concern.[7] | [7] |
| Ammoniation | Aflatoxins | Can be effective, particularly when combined with other methods.[7] | [7] |
| Physical Inactivation | |||
| Incineration | All burnable waste from toxins | Recommended at temperatures exceeding 815°C (1500°F).[5] | [5] |
| Autoclaving | Aflatoxins, Protein toxins (e.g., Ricin, Botulinum toxin) | 121°C and 15 psi for 60 minutes for aflatoxin-contaminated items. Not recommended for low molecular weight toxins.[6] | [6] |
| Heat Treatment | Aflatoxins | Effectiveness depends on temperature and duration.[8] | [8] |
Experimental Protocols for this compound Disposal
The following are detailed methodologies for the key disposal procedures applicable to this compound and other mycotoxins. Always perform these procedures in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. [1][9]
Protocol 1: Chemical Inactivation of Liquid Waste
This protocol is suitable for decontaminating liquid waste containing this compound, such as culture media, buffer solutions, and solvent extracts.
Materials:
-
Liquid waste containing this compound
-
Sodium hypochlorite solution (household bleach, typically 5.25-8.25% NaOCl)
-
Sodium hydroxide (NaOH)
-
Appropriate chemical waste container
-
pH indicator strips
Procedure:
-
Preparation: In a designated chemical fume hood, prepare a fresh solution of 2.5% sodium hypochlorite with 0.25N sodium hydroxide. For example, to prepare 1 liter of this solution, you would mix appropriate volumes of a stock NaOCl solution and a stock NaOH solution with water.
-
Treatment: Carefully add the this compound-contaminated liquid waste to the inactivation solution in a suitable container. The final concentration of the active ingredients should be maintained. A general guideline is to add one volume of bleach solution to four volumes of contaminated liquid.
-
Incubation: Allow the mixture to stand for a minimum of 4 hours to ensure complete inactivation.[5] For some mycotoxins, a 30-minute contact time with undiluted bleach may be sufficient.
-
Neutralization (if required): Check the pH of the treated waste. If required by your institution's disposal policies, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid) or base.
-
Disposal: Dispose of the inactivated and neutralized liquid waste according to your institution's hazardous waste guidelines. This may involve collection by your EHS department.[1]
Protocol 2: Decontamination of Solid Waste
This protocol is for solid waste contaminated with this compound, including pipette tips, gloves, petri dishes, and other disposable labware.
Materials:
-
Contaminated solid waste
-
Autoclavable biohazard bags
-
Incineration-appropriate waste containers
-
2.5% Sodium Hypochlorite + 0.25N NaOH solution (for non-burnable items)
Procedure for Autoclavable Waste:
-
Collection: Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled autoclavable biohazard bag.
-
Autoclaving: Autoclave the sealed bag at 121°C and 15 psi for at least 60 minutes. Ensure the bag is not completely sealed to allow for steam penetration.
-
Disposal: After autoclaving, the waste can typically be disposed of as regular laboratory waste, but confirm this with your institutional guidelines.
Procedure for Non-Autoclavable/Burnable Waste:
-
Segregation: Separate burnable from non-burnable waste.
-
Incineration: Place burnable waste in a designated container for high-temperature incineration.[5]
-
Chemical Decontamination (for non-burnable items): Submerge non-burnable items in a 2.5% NaOCl + 0.25N NaOH solution for at least 4 hours.[5] After decontamination, rinse the items and dispose of them according to institutional guidelines.
Protocol 3: Spill Decontamination
In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure and contamination.
Materials:
-
Spill kit containing absorbent material (e.g., vermiculite, chemical absorbent pads)
-
2.5% Sodium Hypochlorite + 0.25N NaOH solution or undiluted household bleach
-
Waste container for contaminated cleanup materials
-
Appropriate PPE
Procedure:
-
Alert and Evacuate: Alert others in the area and, if necessary, evacuate the immediate vicinity.
-
Containment: If safe to do so, contain the spill by covering it with absorbent material.
-
Inactivation: Gently apply the inactivation solution (2.5% NaOCl + 0.25N NaOH or bleach) to the absorbent material, working from the outside of the spill inwards. Avoid creating aerosols.
-
Contact Time: Allow a contact time of at least 30 minutes to 4 hours, depending on the concentration of the inactivating solution used.[5]
-
Cleanup: Collect all contaminated absorbent materials and any broken glassware using tongs or other mechanical means and place them in a designated hazardous waste container.
-
Final Decontamination: Wipe the spill area again with the inactivation solution, followed by a water rinse if the surface is susceptible to corrosion from bleach.
-
Disposal: Dispose of all cleanup materials as hazardous waste.[1]
Mandatory Visualizations
To further clarify the procedural flow, the following diagrams illustrate the decision-making process and workflow for this compound disposal.
Caption: this compound Waste Disposal Workflow.
Caption: Decision Pathway for this compound Waste Disposal.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. Decontamination of Mycotoxin-Contaminated Feedstuffs and Compound Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. How to Dispose of Contaminated or Spoiled Food | FDA [fda.gov]
- 5. Toxin Inactivation Information | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. ehs.mit.edu [ehs.mit.edu]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. What is the approved method of deactivating Mycotoxins? | Green Home Solutions of Naperville, IL [greenhomesolutions.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
